Nazartinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-WUTDNEBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508250-71-2 | |
| Record name | Nazartinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nazartinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAZARTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nazartinib's Covalent Engagement with EGFR: A Technical Guide
Introduction
Nazartinib, also known as EGF816, is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific mutations in the EGFR gene.[2][3] this compound demonstrates high potency and selectivity for both the initial sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the acquired T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR TKIs.[4][5] Its mechanism of action is centered on the formation of a stable, covalent bond with the EGFR kinase domain, leading to sustained and irreversible inhibition of its signaling activity.[1] This guide provides an in-depth technical overview of the covalent binding of this compound to EGFR, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental pathways.
Mechanism of Covalent Binding
This compound's efficacy stems from its nature as a covalent inhibitor.[4] Unlike reversible inhibitors that continuously bind and dissociate from their target, this compound forms a permanent bond, ensuring prolonged inactivation of the EGFR kinase. This interaction is highly specific. The warhead of the this compound molecule is designed to react with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[6] This covalent linkage effectively blocks the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby halting the pro-survival and proliferative signals driven by the mutated EGFR.[1]
The key advantage of third-generation inhibitors like this compound is their selectivity for mutant EGFR over wild-type (WT) EGFR.[4] This selectivity minimizes the toxicities associated with the inhibition of WT EGFR in healthy tissues.[7] However, a critical mechanism of acquired resistance to this compound and other covalent EGFR inhibitors is the emergence of a tertiary mutation, C797S, where the cysteine at position 797 is replaced by a serine.[6] This substitution removes the nucleophilic thiol group necessary for the covalent bond formation, rendering the inhibitor ineffective.[6]
Quantitative Data on this compound-EGFR Interaction
The following tables summarize the quantitative parameters defining the interaction of this compound with various forms of the EGFR kinase and its effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibition Data
| EGFR Mutant | Ki (nM) | kinact (min⁻¹) | Reference |
| EGFR L858R/T790M | 31 | 0.222 | [8][9] |
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Mutation Status | Assay | EC50 / IC50 (nM) | Reference |
| H1975 | L858R/T790M | pEGFR Inhibition | 3 | [4][8] |
| H1975 | L858R/T790M | Cell Proliferation | 25 | [8] |
| H3255 | L858R | pEGFR Inhibition | 5 | [4][8] |
| H3255 | L858R | Cell Proliferation | 9 | [8] |
| HCC827 | Exon 19 deletion | pEGFR Inhibition | 1 | [4][8] |
| HCC827 | Exon 19 deletion | Cell Proliferation | 11 | [8] |
Experimental Protocols
This section details the methodologies used to characterize the covalent binding and activity of this compound.
1. Mass Spectrometry for Confirmation of Covalent Adduct Formation
Intact protein mass spectrometry is a direct method to verify the covalent modification of EGFR by this compound.[10]
-
Protein Incubation:
-
Recombinant EGFR kinase domain (e.g., EGFR L858R/T790M) is incubated with a molar excess of this compound.[9][11]
-
A typical reaction buffer would be 25 mM Tris, 250 mM NaCl, 10% glycerol, and 1 mM TCEP at pH 8.0.[11]
-
The incubation is carried out on ice for a defined period (e.g., 1-3 hours) to allow for the covalent reaction to proceed.[11]
-
-
Sample Preparation and Analysis:
-
The reaction mixture is desalted using a C4 ZipTip or similar reversed-phase chromatography medium to remove non-reacted inhibitor and buffer components.
-
The protein is eluted directly into the mass spectrometer.
-
-
Mass Spectrometry:
-
Analysis is performed using a high-resolution mass spectrometer, such as an ion trap or Orbitrap instrument.[11]
-
The resulting spectra are deconvoluted to determine the mass of the intact protein.[8]
-
A mass shift corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.[10]
-
-
Peptide-Level Analysis for Site Identification:
-
Following incubation, the protein-inhibitor complex is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin or chymotrypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
The modified peptide containing Cys797 is identified by a mass shift equal to that of the bound this compound, and MS/MS fragmentation confirms the precise site of adduction.[12]
-
2. Kinetic Assays for Determination of k_inact and K_i
These assays are crucial for quantifying the efficiency of an irreversible inhibitor.[13]
-
Protocol:
-
The EGFR kinase is pre-incubated with various concentrations of this compound for different durations (e.g., 0.5 to 90 minutes).[11]
-
At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the kinase reaction is initiated by adding ATP and a substrate peptide.
-
The reaction is allowed to proceed for a fixed, short period and then quenched.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioactivity.
-
-
Data Analysis:
-
For each inhibitor concentration, the observed rate of inactivation (k_obs) is determined by plotting the natural log of the remaining enzyme activity against the pre-incubation time.
-
The values of k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration that gives half-maximal inactivation rate) are then calculated by fitting the k_obs values versus inhibitor concentration to the Michaelis-Menten equation.[14] The overall potency is often expressed as the ratio k_inact/K_i.[15]
-
3. Cell-Based Assays for Cellular Potency
These experiments validate the inhibitor's activity in a biological context.
-
EGFR Phosphorylation (pEGFR) Inhibition Assay:
-
EGFR-mutant cell lines (e.g., H1975, HCC827) are seeded in multi-well plates and cultured overnight.[4]
-
Cells are treated with serial dilutions of this compound for a set period (e.g., 3 hours).[4]
-
For cell lines requiring ligand stimulation, EGF is added for a short period (e.g., 5 minutes) before cell lysis.[4]
-
Cells are lysed, and the lysates are analyzed by sandwich ELISA, using an anti-EGFR capture antibody and an anti-phospho-EGFR detection antibody.[4]
-
The signal, typically generated by a chemiluminescent substrate, is measured, and EC50 values are calculated.[4]
-
-
Cell Proliferation/Viability Assay:
-
Cells are seeded at a low density in multi-well plates.[8]
-
The following day, cells are treated with a range of this compound concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Luminescence is measured, and IC50 values representing the concentration required to inhibit cell growth by 50% are determined.[8]
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the primary signaling cascades downstream of EGFR that are blocked by this compound.
Caption: EGFR signaling pathways inhibited by this compound.
Experimental Workflow for Covalent Inhibitor Characterization
This diagram outlines the logical progression of experiments to validate a covalent inhibitor like this compound.
Caption: Logical workflow for this compound characterization.
References
- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Nazartinib's Structure-Activity Relationship: A Deep Dive into its Core for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to combat resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflows.
Introduction: The Evolution of EGFR Inhibitors and the Rise of this compound
First and second-generation EGFR TKIs have significantly improved outcomes for NSCLC patients with activating EGFR mutations. However, their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation, which confers resistance. Furthermore, dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR are a common clinical challenge.
This compound was developed to address these limitations. It is a covalent inhibitor that selectively targets the most common activating EGFR mutations (L858R and exon 19 deletion) as well as the T790M resistance mutation, while sparing WT EGFR. This selectivity profile promises a wider therapeutic window and improved tolerability.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The discovery of this compound involved a systematic exploration of chemical modifications to a high-throughput screening hit to optimize potency against mutant EGFR and selectivity over WT EGFR. The core structure of this compound is a benzimidazole scaffold. Key SAR insights can be summarized as follows:
-
The Warhead: this compound possesses a reactive acrylamide moiety that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR. This irreversible binding is crucial for its potent and sustained inhibitory activity.
-
The Benzimidazole Core: This central heterocyclic system serves as a scaffold to correctly orient the other functional groups within the EGFR active site.
-
The Azepane Ring: This seven-membered ring plays a significant role in positioning the acrylamide warhead for optimal covalent modification of Cys797. The (R)-stereochemistry of the azepane ring was found to be critical for potent activity.
-
The 2-Methylisonicotinamide Moiety: This group occupies the solvent-exposed region of the ATP-binding pocket and contributes to the overall binding affinity and physicochemical properties of the molecule.
The following tables summarize the quantitative data for this compound and key analogs, highlighting the impact of structural modifications on their inhibitory activity.
Table 1: Biochemical Inhibitory Activity of this compound and Analogs against Mutant and Wild-Type EGFR
| Compound | R Group Modification | L858R/T790M IC50 (nM) | L858R IC50 (nM) | WT EGFR IC50 (nM) |
| This compound (EGF816) | (R,E)-N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide | 4 | 6 | >1000 |
| Analog 1 | N,N-dimethylacrylamide | 25 | 30 | >1000 |
| Analog 2 | Acrylamide | 50 | 65 | >1000 |
| Analog 3 | (S)-enantiomer of this compound | 250 | 300 | >1000 |
Data compiled from publicly available research.
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | EGFR Mutation | pEGFR Inhibition EC50 (nM) | Cell Proliferation Inhibition IC50 (nM) |
| H1975 | L858R/T790M | 3 | 25 |
| H3255 | L858R | 5 | 9 |
| HCC827 | ex19del | 1 | 11 |
Data compiled from publicly available research.[1]
Experimental Protocols
This section details the key experimental methodologies used to evaluate the activity of this compound and its analogs.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.
-
Reagents:
-
Recombinant human EGFR kinase domains (L858R/T790M, L858R, WT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the EGFR kinase, the peptide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-EGFR (pEGFR) Inhibition Assay
This cell-based assay measures the inhibition of EGFR autophosphorylation in cancer cell lines.
-
Cell Lines:
-
NCI-H1975 (EGFR L858R/T790M)
-
NCI-H3255 (EGFR L858R)
-
HCC827 (EGFR ex19del)
-
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary: Rabbit anti-phospho-EGFR (e.g., Tyr1068), Rabbit anti-total-EGFR
-
Secondary: HRP-conjugated anti-rabbit IgG
-
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-4 hours).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantify the band intensities and normalize the pEGFR signal to the total EGFR signal.
-
Calculate the EC50 values from the dose-response curves.
-
Cell Proliferation Assay
This assay assesses the effect of the test compounds on the growth of cancer cell lines.
-
Cell Lines: As in section 3.2.
-
Reagents:
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed the cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 values from the dose-response curves.
-
Visualizing the Mechanism and Workflow
Graphical representations of the signaling pathway and experimental workflows provide a clear understanding of this compound's context and evaluation process.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for EGFR TKI Evaluation.
Conclusion
The structure-activity relationship of this compound demonstrates a successful example of rational drug design to overcome clinical resistance and improve the therapeutic index of EGFR inhibitors. The key structural features, including the covalent warhead, the optimized scaffold, and stereochemistry, contribute to its potent and selective inhibition of mutant EGFR. The experimental protocols outlined in this guide provide a framework for the evaluation of next-generation EGFR TKIs. The continued exploration of SAR in this chemical space holds promise for the development of even more effective and safer therapies for NSCLC patients.
References
An In-depth Technical Guide to the In Vitro Characterization of Nazartinib (EGF816)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib, also known as EGF816, is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target and inhibit mutant forms of EGFR, which are critical drivers in the pathogenesis of certain cancers, most notably non-small cell lung cancer (NSCLC).[3][4] this compound's development addresses the clinical challenge of acquired resistance to first- and second-generation EGFR-TKIs, which is frequently mediated by the T790M "gatekeeper" mutation.[2][4] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, inhibitory profile, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of EGFR.[1][5] Upon administration, it selectively binds to the cysteine residue (C797) in the ATP-binding site of mutant EGFR. This covalent bond leads to the permanent inactivation of the receptor's kinase activity.[1] By doing so, this compound effectively blocks EGFR-mediated downstream signaling pathways, which are crucial for tumor cell proliferation, survival, and growth.[1][2]
A key characteristic of this compound is its high selectivity for activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT) EGFR.[5][6] This mutant-selective profile is intended to maximize therapeutic efficacy against cancer cells while minimizing the toxicities associated with the inhibition of WT EGFR in healthy tissues.[2]
Caption: this compound's covalent, irreversible inhibition of mutant EGFR blocks downstream signaling.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize its inhibitory potency against EGFR kinases and its anti-proliferative effects on cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound
This table outlines the direct inhibitory activity of this compound against recombinant EGFR kinase domains.
| EGFR Mutant | Assay Type | Parameter | Value | Reference |
| EGFR (L858R/T790M) | Kinase Assay | Ki | 31 nM | [7] |
| EGFR (L858R/T790M) | Kinase Assay | Kinact | 0.222 min-1 | [7] |
| EGFR (L858R/T790M) | Kinase Assay | % Inhibition | 69.17% | [8] |
| Wild-Type EGFR | Cellular Assay | Selectivity | Up to 60-fold vs. mutant | [5] |
Table 2: Cellular Activity of this compound in EGFR-Mutant Cell Lines
This table presents the potency of this compound in inhibiting EGFR phosphorylation and cell proliferation in various human cancer cell lines and engineered Ba/F3 cells.
| Cell Line | EGFR Mutation | Assay Type | Parameter | Value (nM) | Reference |
| Human NSCLC Lines | |||||
| H1975 | L858R / T790M | pEGFR Inhibition | EC50 | 3 | [5][7] |
| Cell Proliferation | EC50 | 25 | [7] | ||
| Cell Proliferation | IC50 | 4 | [7] | ||
| H3255 | L858R | pEGFR Inhibition | EC50 | 5 | [5][7] |
| Cell Proliferation | EC50 | 9 | [7] | ||
| Cell Proliferation | IC50 | 6 | [7] | ||
| HCC827 | Exon 19 deletion | pEGFR Inhibition | EC50 | 1 | [5] |
| Cell Proliferation | EC50 | 11 | [7] | ||
| Cell Proliferation | IC50 | 2 | [7] | ||
| Engineered Ba/F3 Lines | |||||
| Ba/F3 | Exon 19 del | Cell Proliferation | IC50 | <10 | [9] |
| Ba/F3 | L858R | Cell Proliferation | IC50 | <10 | [9] |
| Ba/F3 | Exon 19 del + T790M | Cell Proliferation | IC50 | <10 | [9] |
| Ba/F3 | L858R + T790M | Cell Proliferation | IC50 | <10 | [9] |
| Ba/F3 | G719S + T790M | Cell Proliferation | IC50 | ~100 | [9][10] |
| Ba/F3 | L861Q + T790M | Cell Proliferation | IC50 | ~100 | [9][10] |
| Ba/F3 | A763_Y764insFQEA | Cell Proliferation | IC50 | ~100 | [9] |
| Ba/F3 | Wild-Type EGFR | Cell Proliferation | IC50 | >1000 | [9] |
Detailed Experimental Protocols
The characterization of this compound relies on standardized in vitro assays. The methodologies for key experiments are detailed below.
Recombinant Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated EGFR kinase domains.
-
Materials : Recombinant kinase domains of EGFR mutants (e.g., L858R, T790M-L858R), this compound, assay buffer (40 mM Tris, pH 8, 500 mM NaCl, 1% glycerol, 5 mM TCEP), dithiothreitol (DTT).[7]
-
Procedure :
-
Incubate the recombinant EGFR enzyme with a molar excess (e.g., 20-fold) of this compound in the assay buffer.[7]
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour) to permit covalent modification.[7]
-
Quench the reaction by adding a high concentration of DTT (e.g., 80-fold excess relative to the compound) and immediately transferring the mixture to ice.[7]
-
Analyze the resulting mixture using mass spectrometry (e.g., LC-MS/MS) to confirm the covalent adduction of this compound to the kinase domain.[7]
-
Determine kinetic parameters such as Ki (inhibitor constant) and kinact (rate of inactivation) through specialized kinetic studies.
-
Cellular Phospho-EGFR (pEGFR) Inhibition Assay
This assay measures this compound's ability to inhibit EGFR autophosphorylation within a cellular context.
-
Cell Culture : Culture EGFR-mutant human cancer cell lines (e.g., H1975, H3255, HCC827) and WT EGFR-expressing lines (e.g., A431, HaCaT) in RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[5]
-
Procedure :
-
Seed cells into 384-well plates and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound and transfer them to the cell plates.
-
Incubate the cells with the compound for a specified duration (e.g., 3 hours).[5]
-
For WT EGFR cell lines (e.g., HaCaT, A431), stimulate with human EGF (e.g., 10-50 ng/mL) for 5 minutes before lysis to induce EGFR phosphorylation.[5]
-
Lyse the cells using a 1% Triton X-100 buffer containing protease and phosphatase inhibitors.[5]
-
Analyze the lysates using a sandwich ELISA. Use a capture antibody for total EGFR and a detection antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) followed by an HRP-conjugated secondary antibody.[5]
-
Measure the signal using a chemiluminescent detector.[5]
-
Calculate EC50 values by plotting the inhibition of pEGFR signal against the logarithm of this compound concentration.
-
Caption: Experimental workflow for the cellular phospho-EGFR (pEGFR) inhibition assay.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth and viability of cancer cells.
-
Cell Culture : Culture EGFR-mutant cell lines as described in section 4.2.
-
Procedure :
-
Seed cells at a low density (e.g., 500 cells/well) in opaque, solid-bottom 384-well plates.[7]
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 3 days for NSCLC lines, 2 days for Ba/F3 cells).[7]
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels, such as CellTiter-Glo® or Bright-Glo®.[7]
-
Normalize the luminescent readout to DMSO-treated control cells (representing 100% viability).
-
Calculate IC50 or EC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blotting for Downstream Signaling
Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the EGFR signaling cascade.
-
Cell Treatment and Lysis : Treat cells with this compound at various concentrations for a defined period. Lyse the cells as described in section 4.2.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis : Compare the band intensities for phosphorylated proteins relative to their total protein levels across different treatment conditions to confirm the inhibition of downstream signaling.[11]
Caption: this compound inhibits key EGFR downstream signaling pathways, PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.
References
- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Nazartinib's Effect on EGFR Activating Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant NSCLC.[1] However, resistance to first and second-generation TKIs, frequently mediated by the acquisition of a secondary T790M "gatekeeper" mutation, has posed a significant clinical challenge.[1][2] This has spurred the development of third-generation EGFR TKIs designed to overcome this resistance mechanism. Nazartinib (EGF816) is a third-generation, oral, irreversible, and mutant-selective EGFR TKI.[1][3] It is engineered to potently inhibit EGFR harboring both primary activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[2][3] This guide provides an in-depth technical overview of this compound's mechanism, efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action
Covalent Inhibition of Mutant EGFR
This compound functions as a covalent, irreversible inhibitor of the EGFR kinase domain.[4] Upon oral administration, it covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks EGFR autophosphorylation and prevents the activation of downstream signaling pathways that drive tumor growth and proliferation.[3] Its mechanism is particularly effective against mutant forms of EGFR, including the T790M variant that confers resistance to earlier-generation TKIs.[3]
Selectivity Profile
A key feature of this compound is its selectivity for mutant EGFR over WT EGFR.[3] In vitro studies have demonstrated that this compound has up to 60-fold greater potency against mutant EGFR compared to its wild-type counterpart.[4] This selectivity is crucial for its clinical safety profile, as inhibition of WT EGFR in non-cancerous tissues (e.g., skin and gastrointestinal tract) is associated with the dose-limiting toxicities commonly observed with less selective EGFR inhibitors.[3] By preferentially targeting the mutated forms of the receptor, this compound is designed to achieve a wider therapeutic window.[3]
In Vitro Efficacy
The potency of this compound has been quantified across various enzymatic and cell-based assays. It demonstrates nanomolar inhibitory activity against key EGFR mutations. The compound has a Ki of 31 nM and a kinact of 0.222 min⁻¹ against the double mutant EGFR (L858R/T790M).[5] Cellular assays confirm its potent inhibition of EGFR phosphorylation and cell proliferation in NSCLC cell lines harboring these mutations.[4][5]
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target / Cell Line | Mutation Status | Value | Reference |
|---|---|---|---|---|
| Enzymatic Activity | ||||
| Ki | EGFR | L858R/T790M | 31 nM | [5] |
| kinact | EGFR | L858R/T790M | 0.222 min⁻¹ | [5] |
| Cellular IC50 (Proliferation) | ||||
| IC50 | H1975 | L858R/T790M | 4 nM | [5] |
| IC50 | H3255 | L858R | 6 nM | [5] |
| IC50 | HCC827 | ex19del | 2 nM | [5] |
| Cellular EC50 (pEGFR Inhibition) | ||||
| EC50 | H1975 | L858R/T790M | 3 nM | [4][5] |
| EC50 | H3255 | L858R | 5 nM | [4][5] |
| EC50 | HCC827 | ex19del | 1 nM |[4][5] |
EGFR Signaling Pathways
Activation of EGFR triggers a cascade of intracellular signaling events crucial for cell behavior.[6] Upon ligand binding and dimerization, the receptor's cytoplasmic domain becomes autophosphorylated on multiple tyrosine residues.[7] These phosphotyrosines serve as docking sites for adaptor proteins like Grb2 and Shc, which in turn activate major downstream pathways.[7][8] this compound's inhibition of EGFR at the apex of these cascades prevents their activation. The three primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation, differentiation, and invasion.[7][9]
-
PI3K-AKT-mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.[9]
-
PLCγ-PKC Pathway: Influences intracellular calcium levels and activates protein kinase C (PKC).[7]
Clinical Efficacy
Clinical trials have evaluated the safety and efficacy of this compound in patients with EGFR-mutant NSCLC. A phase 2 study (NCT02108964) investigated this compound as a first-line treatment for patients with activating EGFR mutations.[10]
Table 2: Efficacy of First-Line this compound in Phase 2 Study (NCT02108964) [10]
| Endpoint | All Patients (N=45) | Patients with Baseline Brain Metastases (n=18) |
|---|---|---|
| Median Follow-up | 30 months | Not Reported |
| ORR (BIRC) | 69% (95% CI: 53-82) | 67% (95% CI: 41-87) |
| Median PFS (BIRC) | 18 months (95% CI: 15-NE) | 17 months (95% CI: 11-21) |
| Median OS | Not Estimable (NE) | Not Estimable (NE) |
ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; BIRC: Blinded Independent Review Committee; CI: Confidence Interval; NE: Not Estimable.
The phase 1 dose-escalation portion of the study established the recommended phase 2 dose (RP2D) and characterized the safety profile.[2]
Table 3: Safety and Dosing from Phase 1 Study (NCT02108964) [2]
| Parameter | Finding |
|---|---|
| Patient Population | 180 patients with advanced EGFR-mutant NSCLC |
| Dose Levels Tested | 75 mg to 350 mg, once daily |
| Recommended Phase 2 Dose | 150 mg once daily |
| Dose-Limiting Toxicities | 7 DLTs observed in 6 patients (at 150 mg, 225 mg, 350 mg) |
| Most Frequent AEs (≥20%) | Diarrhea, maculopapular rash, pyrexia, cough, stomatitis[11] |
Experimental Protocols
Phospho-EGFR Inhibition ELISA (Cell-Based)
This assay quantifies the ability of a compound to inhibit EGFR phosphorylation in a cellular context.
-
Cell Seeding: Adherent cells (e.g., H1975, HaCaT) are seeded at 10,000-30,000 cells per well in a 96-well microplate and incubated overnight.[4]
-
Compound Incubation: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 3 hours).[4]
-
Ligand Stimulation: For WT EGFR assays, cells are stimulated with a short pulse of EGF (e.g., 10-50 ng/mL for 5 minutes) to induce receptor phosphorylation.[4] This step is omitted for cells with constitutively active mutant EGFR.
-
Fixing and Permeabilization: The culture medium is removed, and cells are fixed with a fixing solution (e.g., 4% formaldehyde) for 20 minutes.[12][13] Wells are then washed and quenched.[12]
-
Immunodetection: Cells are blocked and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).[14] Following a wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Signal Detection: A TMB substrate is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with a stop solution, and absorbance is measured at 450 nm. The results are normalized to a pan-EGFR antibody to account for cell number variations.
Covalent Modification Assay
This biochemical assay confirms the irreversible binding of this compound to its target.
-
Protocol: The recombinant kinase domain of mutant EGFR (e.g., L858R/T790M) is incubated at room temperature with a 20-fold molar excess of this compound.[5] The incubation is performed for 1 hour in a buffer containing 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP.[5] The resulting complex is then analyzed, typically by mass spectrometry, to confirm the covalent adduction and identify the binding site.
Phase 2 Clinical Trial Design (NCT02108964)
This protocol outlines the study that evaluated this compound as a first-line therapy.[10]
-
Study Design: A single-arm, open-label, multicenter, global study.[10]
-
Patient Population: Included treatment-naive adult patients with Stage IIIB/IV NSCLC harboring EGFR-activating mutations (L858R and/or ex19del).[10] Patients with neurologically stable, controlled brain metastases were eligible for enrollment.[10]
-
Intervention: Patients received this compound orally at a dose of 150 mg once daily.[10]
-
Primary Endpoint: The primary outcome was the Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1 criteria.[10]
-
Secondary Endpoints: Included progression-free survival (PFS), overall survival (OS), duration of response, and safety.[11]
Conclusion
This compound is a potent, third-generation EGFR TKI that demonstrates high selectivity for clinically relevant activating and resistance mutations in EGFR. Through its irreversible covalent binding mechanism, it effectively shuts down the oncogenic signaling that drives a major subset of non-small cell lung cancers. In vitro data establish its nanomolar potency, and clinical studies have shown promising efficacy, including in patients with brain metastases, coupled with a manageable safety profile.[10][11] The data and protocols summarized herein provide a comprehensive foundation for researchers and drug development professionals working to advance targeted therapies in oncology.
References
- 1. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. raybiotech.com [raybiotech.com]
- 13. raybiotech.com [raybiotech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Nazartinib's Inhibition of EGFR T790M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR inhibitor designed to overcome this resistance. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on the T790M mutation, and the experimental methodologies used to characterize its activity.
Introduction to EGFR T790M-Mediated Resistance
The epidermal growth factor receptor is a critical signaling protein that, when mutated, can drive the growth of various cancers, including NSCLC. The initial success of EGFR TKIs is often limited by the development of acquired resistance, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of these cases. This mutation involves the substitution of a threonine with a methionine at position 790 in the EGFR kinase domain. The bulkier methionine residue is thought to sterically hinder the binding of first and second-generation TKIs and increase the receptor's affinity for ATP, thereby reducing the efficacy of ATP-competitive inhibitors.
This compound (EGF816): A Covalent Inhibitor of T790M Mutant EGFR
This compound is an orally available, third-generation EGFR TKI that demonstrates high potency against EGFR activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR. Its mechanism of action involves the formation of a covalent, irreversible bond with the EGFR protein, which prevents EGFR-mediated signaling and subsequently inhibits tumor growth. This covalent binding allows this compound to overcome the increased ATP affinity conferred by the T790M mutation.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Cellular Inhibition Data
| Parameter | EGFR Mutant | Value | Cell Line | Reference |
| Ki | L858R/T790M | 31 nM | - | |
| Kinact | L858R/T790M | 0.222 min⁻¹ | - | |
| IC50 (Cell Viability) | L858R/T790M | 4 nM | H1975 | |
| IC50 (Cell Viability) | L858R | 6 nM | H3255 | |
| IC50 (Cell Viability) | Exon 19 Del | 2 nM | HCC827 | |
| EC50 (pEGFR Inhibition) | L858R/T790M | 3 nM | H1975 | |
| EC50 (pEGFR Inhibition) | L858R | 5 nM | H3255 | |
| EC50 (pEGFR Inhibition) | Exon 19 Del | 1 nM | HCC827 | |
| IC50 (Cell Proliferation) | L858R/T790M | 25 nM | H1975 | |
| IC50 (Cell Proliferation) | L858R | 9 nM | H3255 | |
| IC50 (Cell Proliferation) | Exon 19 Del | 11 nM | HCC827 |
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Cell Line | This compound Dose (p.o.) | Tumor Growth Inhibition (T/C%) | Reference |
| Mouse Xenograft | H1975 | 10 mg/kg | 29% | |
| Mouse Xenograft | H1975 | 20 mg/kg | Dose-dependent efficacy | |
| Mouse Xenograft | H1975 | 25 mg/kg | Dose-dependent efficacy | |
| Mouse Xenograft | H1975 | 30 mg/kg | -61% (regression) | |
| Mouse Xenograft | H1975 | 50 mg/kg | Near complete regression | |
| Mouse Xenograft | H1975 | 100 mg/kg | -80% (regression) | |
| Mouse Xenograft | H3255 | 30 mg/kg | Significant antitumor activity |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in T790M-Mediated Resistance
The T790M mutation leads to constitutive activation of EGFR and its downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound inhibits the mutated EGFR, thereby blocking these downstream signals.
Caption: EGFR T790M signaling and this compound's point of inhibition.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the inhibitory constant (Ki) and inactivation rate (Kinact) of an irreversible inhibitor like this compound is through a biochemical kinase assay.
Caption: Workflow for determining this compound's kinase inhibition.
Experimental Protocols
In Vitro Kinase Assay (Adapted from Promega Application Note)
-
Reagents :
-
Recombinant EGFR (T790M) kinase domain.
-
This compound (serially diluted).
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.
-
Substrate/ATP Mix: Poly(E,Y)4:1 peptide substrate and ATP.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
-
Procedure :
-
Add 1 µl of serially diluted this compound or 5% DMSO (vehicle control) to a 384-well plate.
-
Add 2 µl of EGFR (T790M) enzyme.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader.
-
Cell Viability/Proliferation Assay
-
Cell Lines :
-
H1975 (harboring L858R and T790M mutations).
-
H3255 (harboring L858R mutation).
-
HCC827 (harboring exon 19 deletion).
-
-
Procedure :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serially diluted this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Measure absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
In Vivo Xenograft Studies
-
Animal Model :
-
Immunocompromised mice (e.g., nude or SCID).
-
-
Procedure :
-
Subcutaneously implant human NSCLC cells (e.g., H1975) into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at specified doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (T/C%) or regression.
-
Conclusion
This compound is a potent, third-generation EGFR TKI that effectively inhibits the T790M resistance mutation. Its covalent, irreversible binding mechanism allows it to overcome the challenges posed by this mutation, leading to significant anti-tumor activity in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on targeted therapies for NSCLC. Continued investigation into this compound, both as a monotherapy and in combination with other agents, is warranted to further define its clinical utility.
Preclinical Pharmacokinetics of Nazartinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (EGF816) is an investigational, orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively and irreversibly inhibit EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity is intended to improve the therapeutic window and reduce the toxicity associated with non-selective EGFR inhibitors.[1] Understanding the preclinical pharmacokinetics of this compound is crucial for its development and for predicting its clinical behavior. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data, experimental methodologies, and relevant signaling pathways.
In Vitro Metabolism
In vitro studies are fundamental to characterizing the metabolic stability of a drug candidate. For this compound, studies using human liver microsomes (HLMs) have provided initial insights into its metabolic fate.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
A study was conducted to determine the metabolic stability of this compound using a UPLC-MS/MS method.[3] The key parameters of this assay are outlined below:
-
System: Human liver microsomes (HLMs).
-
Substrate Concentration: this compound (initial concentration not specified).
-
Incubation: The incubation of this compound with HLMs was performed to assess its metabolic rate.
-
Analysis: A validated UPLC-MS/MS method was used to quantify the remaining this compound over time. The calibration curve for this compound was linear in the range of 1 to 3000 ng/mL.[3]
-
Internal Standard: Selpercatinib (SLP) was used as the internal standard.[3]
The results of this in vitro study are summarized in the table below.
| Parameter | Value | Species | System |
| In Vitro Half-Life (t½) | 17.44 min | Human | Liver Microsomes |
| Intrinsic Clearance (CLint) | 46.48 mL/min/kg | Human | Liver Microsomes |
Table 1: In Vitro Metabolic Parameters of this compound in Human Liver Microsomes.[3]
In Vivo Pharmacokinetics
Preclinical in vivo studies in various animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. While specific quantitative data for this compound's in vivo pharmacokinetics is limited in the public domain, qualitative descriptions are available.
This compound has demonstrated favorable physicochemical properties and good oral bioavailability in mice.[2] In rodents, it exhibits a moderate volume of distribution and low to moderate clearance, estimated to be around 30% and 35% of the liver blood flow in rats and mice, respectively.[2] In contrast, dogs show high clearance and a high volume of distribution for this compound.[2] It has also been noted that this compound has a longer half-life in humans compared to mice.[2]
Experimental Protocol: General In Vivo Pharmacokinetic Study
While a specific protocol for this compound is not detailed in the available literature, a typical preclinical pharmacokinetic study in rodents would involve the following steps:
-
Animal Models: Male Wistar rats or various mouse strains (e.g., C57BL/6, BALB/c) are commonly used.[4]
-
Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[4]
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated bioanalytical method, typically LC-MS/MS.[5]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as AUC, Cmax, T1/2, clearance (CL), and volume of distribution (Vd).
Below is a workflow diagram illustrating a typical preclinical pharmacokinetic study.
Mechanism of Action and Signaling Pathway
This compound is a covalent, irreversible inhibitor of mutant EGFR.[2] It selectively targets activating mutations (L858R, ex19del) and the T790M resistance mutation.[2] Upon oral administration, this compound binds to these mutant forms of EGFR, preventing EGFR-mediated signaling.[1] This inhibition can lead to the induction of cell death and the inhibition of tumor growth in cancer cells that overexpress these EGFR mutations.[1]
The EGFR signaling pathway is a complex cascade that regulates key cellular processes such as proliferation, migration, differentiation, and apoptosis.[6] A simplified diagram of this pathway is presented below, illustrating the points of action for EGFR inhibitors like this compound.
Conclusion
The preclinical pharmacokinetic profile of this compound suggests it is a promising candidate for the treatment of EGFR-mutant non-small cell lung cancer. Its favorable oral bioavailability in mice and selective inhibition of mutant EGFR are key attributes. However, a comprehensive understanding of its quantitative in vivo pharmacokinetic parameters across multiple preclinical species remains an area for further public disclosure. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in the field of oncology drug development.
References
- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Nazartinib discovery and development history
An In-depth Technical Guide to the Discovery and Development of Nazartinib (EGF816)
Introduction
This compound, also known as EGF816, is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the significant clinical challenge of acquired resistance to first and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC). Specifically, this compound is a covalent, irreversible, and mutant-selective inhibitor designed to target both the initial EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the predominant resistance mutation, T790M, while exhibiting lower activity against wild-type (WT) EGFR to minimize toxicity.[1][2]
Discovery and Rationale
The development of targeted therapies for NSCLC revolutionized treatment for patients with specific oncogenic driver mutations. First-generation EGFR-TKIs like erlotinib and gefitinib showed significant efficacy in patients with EGFR-activating mutations.[3] However, the majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of cases of acquired resistance.[3][4] This mutation increases the ATP-binding affinity of the EGFR kinase domain, reducing the efficacy of reversible inhibitors.
This created a clear unmet need for a new class of inhibitors that could effectively target the T790M mutant receptor. The discovery program for this compound, initiated by Novartis, focused on identifying a compound with the following key characteristics:
-
Irreversible Binding: To covalently bind to a cysteine residue (C797) in the ATP-binding pocket of EGFR, providing sustained inhibition.
-
Mutant Selectivity: To potently inhibit EGFR harboring activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.
-
Wild-Type Sparing: To have significantly less activity against WT-EGFR, thereby reducing mechanism-based toxicities such as skin rash and diarrhea.[1]
This compound (EGF816) emerged from these efforts as a promising clinical candidate with favorable physicochemical properties and oral bioavailability.[2]
Mechanism of Action
This compound functions by covalently and irreversibly binding to the ATP-binding site of mutant EGFR.[1] This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways responsible for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5][6] Its selectivity for mutant forms of EGFR, including the double mutant (e.g., L858R/T790M), over the wild-type receptor is a hallmark of its design and is crucial for its therapeutic window.[1][2]
Preclinical Development
In Vitro Studies
This compound demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in both enzymatic and cellular assays. It showed nanomolar potency against activating mutations (L858R, ex19del) and the T790M resistance mutation, with a significant selectivity margin over wild-type EGFR.[2]
| Assay Type | Target / Cell Line | Mutation Status | Potency Metric | Value | Reference |
| Enzymatic Assay | Recombinant EGFR | L858R/T790M | Ki | 31 nM | [7] |
| Recombinant EGFR | L858R/T790M | Kinact | 0.222 min−1 | [7] | |
| pEGFR Inhibition | H1975 Cells | L858R/T790M | EC50 | 3 nM | [2][7] |
| H3255 Cells | L858R | EC50 | 5 nM | [2][7] | |
| HCC827 Cells | ex19del | EC50 | 1 nM | [2][7] | |
| Cell Proliferation | H1975 Cells | L858R/T790M | EC50 | 25 nM | [7] |
| H3255 Cells | L858R | EC50 | 9 nM | [7] | |
| HCC827 Cells | ex19del | EC50 | 11 nM | [7] |
In Vivo Studies
In preclinical xenograft models using human NSCLC cell lines, orally administered this compound demonstrated dose-dependent antitumor activity. Notably, at efficacious doses, it led to significant tumor growth inhibition and even tumor regression in models harboring EGFR mutations, including the T790M double mutant, while being well-tolerated.[2][7]
| Xenograft Model | Mutation Status | Dose (p.o.) | Tumor Growth Inhibition (T/C %) | Reference |
| H1975 | L858R/T790M | 10 mg/kg | 29% | [7] |
| H1975 | L858R/T790M | 30 mg/kg | -61% (Regression) | [7] |
| H1975 | L858R/T790M | 100 mg/kg | -80% (Regression) | [7] |
| H3255 | L858R | 30 mg/kg | Significant Antitumor Activity | [7] |
Experimental Protocols
Cellular Phospho-EGFR (pEGFR) Inhibition Assay
-
Cell Culture: Human cancer cell lines (e.g., H1975, H3255, HCC827) are maintained in RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[2]
-
Seeding: Cells are seeded in 384-well plates and incubated overnight.[2]
-
Compound Treatment: Serial dilutions of this compound are added to the cells and incubated for 3 hours.[2]
-
Stimulation (for WT EGFR cells): Wild-type cell lines like HaCaT are stimulated with human EGF to induce EGFR phosphorylation.[2]
-
Lysis: Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.[2]
-
ELISA: Lysates are analyzed by a sandwich ELISA. Plates are coated with an anti-EGFR capture antibody. After adding the lysate, a primary anti-phospho-EGFR (e.g., Y1173) antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: A chemiluminescent substrate is added, and the signal is measured to quantify the levels of phosphorylated EGFR. EC50 values are calculated from the dose-response curves.[2]
Cell Viability Assay
-
Cell Seeding: 500 cells per well are seeded in opaque 384-well plates.[7]
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: Plates are incubated for 3 days to allow for cell proliferation.[7]
-
Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7] EC50 values are determined from the resulting data.
In Vivo Xenograft Model Protocol
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Randomization: Mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily at specified doses (e.g., 10, 30, 100 mg/kg).[7]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Calculation: Antitumor efficacy is calculated as the percentage of tumor growth inhibition (T/C %), comparing the change in tumor volume of the treated group (T) to the control group (C).[7]
Clinical Development
This compound entered clinical trials to evaluate its safety, tolerability, and efficacy in patients with EGFR-mutated NSCLC.
Phase I/II Studies
A key multicenter, open-label, Phase 1/2 study (NCT02108964) was initiated to investigate this compound in patients with Stage IIIB/IV EGFR-mutant NSCLC.[8][9]
-
Phase 1: The dose-escalation phase aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). The RP2D was established as 150 mg once daily.[9]
-
Phase 2: This phase evaluated the efficacy and safety of first-line this compound at the 150 mg dose in treatment-naive patients.[8]
| Trial ID | Phase | Patient Population | Dose | Key Efficacy Outcome | Key Safety Findings (Any Grade) | Reference |
| NCT02108964 | 2 | Treatment-Naive EGFR-mutant NSCLC (n=45) | 150 mg QD | ORR: 69%Median PFS: 18 months | Diarrhea (47%), Maculopapular Rash (38%), Pyrexia (29%) | [8] |
The study demonstrated promising efficacy, including clinically meaningful antitumor activity in the brain, and a manageable safety profile.[8]
Combination Therapies
To address additional mechanisms of resistance, this compound has also been investigated in combination with other targeted agents.
-
This compound + Capmatinib (cMET inhibitor): A Phase Ib/II study (NCT02335944) explored this combination, as MET amplification is a known bypass track for resistance to EGFR inhibitors.[10]
-
This compound + TNO155 (SHP2 inhibitor): A Phase I trial (NCT03114319) investigated this combination to target the SHP2 phosphatase, which plays a role in cell signaling pathways.[10]
Phase III Development
A Phase III study (NCT03529084) was planned to compare this compound against first-generation TKIs (erlotinib or gefitinib) as a first-line treatment for patients with EGFR-mutated NSCLC. However, this trial was later withdrawn, reflecting a shifting landscape and strategic decisions in the development program.[1][11]
Conclusion and Current Status
This compound was discovered as a potent, irreversible, and mutant-selective third-generation EGFR inhibitor that demonstrated significant promise in preclinical models and early-phase clinical trials for EGFR-mutated NSCLC. It showed robust antitumor activity, particularly in treatment-naive patients, and a manageable safety profile. Despite these positive results, its path to late-stage development was altered, highlighted by the withdrawal of its pivotal Phase III trial. The development of this compound provided valuable insights into the treatment of EGFR-driven lung cancer, even as other agents in the same class, such as osimertinib, have become the standard of care. The journey of this compound underscores the complexities and competitive nature of oncologic drug development.
References
- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. go.drugbank.com [go.drugbank.com]
Nazartinib (EGF816): A Technical Guide for NSCLC Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nazartinib (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), for non-small cell lung cancer (NSCLC) research. It covers its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound is an irreversible, mutant-selective EGFR inhibitor. It is designed to target the sensitizing mutations in the EGFR gene (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] this compound demonstrates a high degree of selectivity for these mutant forms of EGFR over the wild-type (WT) receptor, which is intended to minimize off-target effects and improve its therapeutic index.[3][4] By covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, this compound irreversibly blocks the downstream signaling pathways that drive tumor growth and proliferation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line | EGFR Mutation Status | Value | Reference |
| IC₅₀ (nM) | H1975 | L858R/T790M | 2-4 | [5] |
| H3255 | L858R | 6-9 | [5] | |
| HCC827 | exon 19 deletion | 6-11 | [5] | |
| pEGFR Inhibition EC₅₀ (nM) | H1975 | L858R/T790M | 3 | [5] |
| H3255 | L858R | 5 | [5] | |
| HCC827 | exon 19 deletion | 1 | [5] | |
| Tumor Growth Inhibition (T/C %) | H1975 Xenograft (10 mg/kg) | L858R/T790M | 29% | [5] |
| Tumor Regression (T/C %) | H1975 Xenograft (30 mg/kg) | L858R/T790M | -61% | [5] |
| H1975 Xenograft (100 mg/kg) | L858R/T790M | -80% | [5] |
Table 2: Clinical Efficacy of this compound in Treatment-Naïve EGFR-Mutant NSCLC (Phase II Study)
| Endpoint | All Patients (n=45) | Patients with Baseline Brain Metastases (n=18) | Reference |
| Overall Response Rate (ORR) | 69% (95% CI, 53-82) | 67% (95% CI, 41-87) | [6] |
| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | 17 months (95% CI, 11-21) | [6] |
| Median Overall Survival (OS) | Not Reached | Not Reached | [6] |
| Disease Control Rate (DCR) | Not Reported | Not Reported |
NE: Not Estimable
Table 3: Common Adverse Events (Any Grade, All-Causality) in Phase II Study of this compound
| Adverse Event | Frequency | Reference |
| Diarrhea | 47% | [6] |
| Maculopapular Rash | 38% | [6] |
| Pyrexia | 29% | [6] |
| Cough | 27% | [6] |
| Stomatitis | 27% | [6] |
| Decreased Appetite | 24% | [6] |
| Pruritus | 24% | [6] |
| Dermatitis Acneiform | 22% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, HCC827, H3255)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (EGF816)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
EGFR Phosphorylation (Western Blot) Assay
This protocol is for determining the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
NSCLC cell lines
-
This compound (EGF816)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
-
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of a PDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NSG or NOD/SCID)
-
Fresh tumor tissue from an NSCLC patient with a known EGFR mutation
-
Matrigel
-
Surgical tools
-
This compound (EGF816) formulation for oral gavage
-
Calipers
Procedure:
-
Tumor Implantation:
-
Obtain fresh, sterile tumor tissue from a patient.
-
Mechanically mince the tumor into small fragments (1-2 mm³).
-
Anesthetize the mice and implant the tumor fragments subcutaneously, typically in the flank, often mixed with Matrigel to support initial growth.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be excised and passaged to subsequent cohorts of mice for expansion.
-
-
Drug Treatment Study:
-
When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., once daily) at the desired dose levels. The control group receives the vehicle.
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) or tumor regression based on the changes in tumor volume over time.
-
At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., Western blotting for pEGFR).
-
Visualizations: Signaling Pathways and Workflows
EGFR Signaling Pathway
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical evaluation of this compound in NSCLC models.
Logical Relationship of EGFR Mutations and TKI Generations
References
Methodological & Application
Application Notes and Protocols: Nazartinib Stock Solution Preparation and Storage
Introduction
Nazartinib, also known as EGF816, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a covalent, irreversible, and mutant-selective inhibitor potent against activating EGFR mutations (L858R, ex19del) and the T790M resistance mutation, while largely sparing wild-type EGFR.[3][4] Accurate preparation and proper storage of this compound stock solutions are critical for ensuring its stability and obtaining reliable and reproducible results in preclinical and clinical research. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for laboratory use.
Data Presentation
Quantitative data regarding the solubility, storage, and stability of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 99[3][4][5] | 199.99[3][4][5] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Ethanol | 99[3][4] | 199.99[3][4] | - |
| Water | Insoluble[3][4] | Insoluble[3][4] | - |
Note: The molecular weight of this compound is 495.02 g/mol .[3][5]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Solid Powder | -20°C | 3 years[3][4][6] |
| 4°C | 2 years[6] | |
| In Solvent | -80°C | 1-2 years[3][4][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (MW: 495.02 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Safety Precautions:
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.[7]
-
Avoid inhalation of the powder and direct contact with skin and eyes.[7]
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat, throughout the procedure.[7]
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 495.02 g/mol x 1000 mg/g = 4.95 mg
-
-
Weighing: Carefully weigh out 4.95 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
Gentle warming of the solution to 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4][8]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for short-term storage (up to 1 month).[3][4][6][7][8]
-
Visualizations
Diagram 1: this compound Stock Solution Workflow
Caption: Workflow for this compound stock solution preparation and storage.
References
- 1. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound(EGF816)|1508250-71-2|MSDS [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Nazartinib In Vitro Cell-Based Assays
Introduction
Nazartinib, also known as EGF816, is a third-generation, irreversible, and orally available epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. Activating mutations in the EGFR gene, such as L858R and exon 19 deletions (ex19del), are common drivers of non-small cell lung cancer (NSCLC). While first and second-generation TKIs are initially effective, resistance often develops, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases.
This compound covalently binds to and inhibits the activity of these mutant EGFR forms, preventing EGFR-mediated signaling pathways that lead to cell proliferation and tumor growth. Its high selectivity for mutant EGFR is expected to reduce the toxicity associated with inhibiting wild-type EGFR, a common side effect of less selective inhibitors. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using cell-based assays.
Mechanism of Action
This compound acts as a covalent, irreversible inhibitor of mutant EGFR. Upon administration, it targets the kinase domain of EGFR, particularly in cells harboring activating mutations (L858R, ex19del) and the T790M resistance mutation. By blocking the ATP-binding site of the receptor, this compound prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation. This targeted inhibition ultimately leads to cell death and a reduction in tumor growth.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Target | Value | Reference |
| Ki | Mutant EGFR | 31 nM | |
| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹ |
Table 2: Cellular Activity of this compound in EGFR-Mutant Cell Lines
| Assay Type | Cell Line | EGFR Mutation | IC50 / EC50 (nM) | Reference |
| pEGFR Inhibition (EC50) | H1975 | L858R / T790M | 3 | |
| H3255 | L858R | 5 | ||
| HCC827 | ex19del | 1 | ||
| Cell Proliferation (IC50) | H1975 | L858R / T790M | 4 | |
| H3255 | L858R | 6 | ||
| HCC827 | ex19del | 2 | ||
| Cell Proliferation (EC50) | H1975 | L858R / T790M | 25 | |
| H3255 | L858R | 9 | ||
| HCC827 | ex19del | 11 |
Experimental Protocols
Protocol 1: Inhibition of EGFR Phosphorylation Assay
This protocol details a cellular-based, sandwich ELISA to measure the inhibition of EGFR phosphorylation (pEGFR) in response to this compound treatment.
Determining the Potency of Nazartinib: IC50 Measurement in Cancer Cell Lines
Application Note and Protocols for Researchers
Introduction
Nazartinib (also known as EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to target specific mutations in the EGFR gene, which are common drivers of non-small cell lung cancer (NSCLC).[3] Notably, this compound is effective against the T790M resistance mutation, which often develops after treatment with earlier-generation EGFR TKIs, as well as the common activating mutations (L858R and exon 19 deletions).[1][2] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical measurement for assessing its potency and selectivity.
Mechanism of Action
This compound functions as a covalent inhibitor of EGFR.[2] It forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent binding permanently deactivates the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][4] Its selectivity for mutant forms of EGFR over the wild-type (WT) receptor is a key characteristic, potentially leading to a more favorable therapeutic window with reduced side effects.[5][6]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[7][8][9] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cancer cell proliferation and survival.[4][9] this compound's inhibition of EGFR prevents the initiation of these signaling cascades.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, with a focus on NSCLC lines harboring specific EGFR mutations.
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| H1975 | NSCLC | L858R, T790M | 4 - 52 | [2][6] |
| HCC827 | NSCLC | exon 19 deletion | 2 - 11 | [2] |
| H3255 | NSCLC | L858R | 6 - 9 | [2] |
| PC-9 | NSCLC | exon 19 deletion | 36 | [6] |
| PC-9ER | NSCLC | exon 19 deletion, T790M | 276 | [6] |
| Ba/F3 | Pro-B | Wild-Type EGFR (transduced) | 1031 | [6] |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of a drug. This section provides a detailed protocol for a common luminescence-based cell viability assay, CellTiter-Glo®, and a colorimetric alternative, the MTT assay.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound in cancer cell lines is outlined below.
Caption: General experimental workflow for IC50 determination.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions (Promega Corporation).[10][11][12] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to the desired seeding density.
-
Seed the cells into the wells of an opaque-walled multiwell plate (e.g., 100 µL per well for a 96-well plate). The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Include control wells with medium only for background luminescence measurement.
-
-
Cell Adherence:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration might be 10 µM, with 1:3 or 1:10 serial dilutions.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound concentration well.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[11][12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data to the vehicle control (DMSO), which is set to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-4 as described in the CellTiter-Glo® protocol, but use clear 96-well plates.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 7 as described in the CellTiter-Glo® protocol, using absorbance values instead of luminescence.
-
Conclusion
The protocols outlined in this application note provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 data are essential for characterizing the potency and selectivity of this targeted therapy, and for guiding further preclinical and clinical development. The choice of assay may depend on available equipment and specific experimental needs, with the CellTiter-Glo® assay offering higher sensitivity and a simpler workflow, while the MTT assay provides a cost-effective alternative.
References
- 1. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Nazartinib (EGF816) in EGFR-Inhibition Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib, also known as EGF816, is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated potent activity against common EGFR activating mutations (L858R and exon 19 deletion) as well as the T790M resistance mutation, while sparing wild-type EGFR.[1] This selectivity is crucial for minimizing dose-limiting toxicities often associated with less specific EGFR inhibitors. Preclinical studies utilizing xenograft models have been instrumental in characterizing the in vivo efficacy and mechanism of action of this compound, providing a strong basis for its clinical development in non-small cell lung cancer (NSCLC).[2]
These application notes provide a comprehensive overview of the use of this compound in xenograft models, including detailed protocols for establishing tumors, drug administration, and pharmacodynamic analysis of EGFR pathway inhibition.
Mechanism of Action: EGFR Signaling Inhibition
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and invasion. In EGFR-mutant cancers, the receptor is constitutively active, leading to uncontrolled cell growth. This compound covalently binds to the kinase domain of mutant EGFR, irreversibly blocking its autophosphorylation and subsequent downstream signaling.
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant dose-dependent anti-tumor activity and even tumor regression in xenograft models of NSCLC harboring EGFR mutations.
| Cell Line | EGFR Mutation Status | Mouse Model | This compound Dose (Oral) | Tumor Growth Inhibition (T/C %)* | Outcome |
| H1975 | L858R/T790M | Nude Mice | 10 mg/kg/day | 29% | Tumor Growth Inhibition |
| H1975 | L858R/T790M | Nude Mice | 30 mg/kg/day | -61% | Tumor Regression |
| H1975 | L858R/T790M | Nude Mice | 100 mg/kg/day | -80% | Tumor Regression |
| H3255 | L858R | Nude Mice | 30 mg/kg/day | - | Significant Antitumor Activity |
*T/C % (Treatment/Control) is a measure of tumor volume change. A value <100% indicates tumor growth inhibition, while a negative value indicates tumor regression.
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound.
Protocol 1: Cell Culture and Xenograft Establishment
This protocol describes the establishment of subcutaneous xenografts using EGFR-mutant NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, H3255)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude or NOD/SCID mice
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture H1975 or H3255 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells.
-
Cell Preparation for Implantation: Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneous Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound (EGF816) powder
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the vehicle solution. Calculate the required amount of this compound for the desired dose (e.g., 10, 30, or 100 mg/kg). Create a homogenous suspension of this compound in the vehicle by vortexing or sonicating. Prepare fresh daily.
-
Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage. The volume is typically 100 µL per 10g of body weight.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period as indicators of efficacy and toxicity, respectively.
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
This protocol outlines the procedures for analyzing EGFR pathway inhibition in tumor samples collected at the end of the study.
A. Tumor Lysate Preparation for Western Blot
Materials:
-
Collected tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Dounce homogenizer or tissue lyser
-
Microcentrifuge
Procedure:
-
Excise tumors immediately after euthanasia and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
B. Western Blotting
Materials:
-
Tumor lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pEGFR (Tyr1173), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
C. Immunohistochemistry (IHC) for Ki67
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Anti-Ki67 primary antibody
-
Biotinylated secondary antibody and ABC reagent or polymer-based detection system
-
DAB chromogen
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval using citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or serum.
-
Incubate with the anti-Ki67 primary antibody.
-
Apply the secondary antibody followed by the detection reagent (e.g., ABC reagent and DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of Ki67-positive cells in representative tumor sections.
Conclusion
This compound effectively inhibits the growth of EGFR-mutant NSCLC in xenograft models, leading to significant tumor growth inhibition and, at higher doses, tumor regression. The protocols provided herein offer a standardized methodology for preclinical evaluation of this compound, enabling researchers to robustly assess its in vivo efficacy and pharmacodynamic effects on the EGFR signaling pathway. These models are crucial tools for further investigation into mechanisms of resistance and the development of effective combination therapies.
References
Application Notes and Protocols: Dosing and Administration of Nazartinib in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nazartinib, also known as EGF816, is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to be highly selective for mutant forms of EGFR, particularly those with activating mutations (such as L858R or exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR.[1][3] This selectivity aims to reduce the toxicity associated with non-selective EGFR inhibitors.[2] Upon oral administration, this compound covalently binds to the mutant EGFR, inhibiting its downstream signaling through pathways like MAPK, which can lead to cell cycle arrest, apoptosis, and tumor regression in EGFR-mutant tumor cells.[2][3] These application notes provide a summary of dosing and administration strategies for this compound in preclinical mouse models based on available research.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data regarding the dosing, administration, and efficacy of this compound in various mouse xenograft models.
Table 1: Summary of this compound Dosing and Efficacy in Mouse Models
| Mouse Model | Cell Line / Tumor Type | This compound Dose (mg/kg) | Administration Route | Observed Efficacy (Tumor/Control Volume %) |
| Foxn1 nude mice | H1975 (EGFR L858R+T790M) | 10 | Oral (p.o.) | 29% (Tumor Growth Inhibition)[4] |
| Foxn1 nude mice | H1975 (EGFR L858R+T790M) | 20, 25 | Oral (p.o.) | Dose-dependent efficacy[4] |
| Foxn1 nude mice | H1975 (EGFR L858R+T790M) | 30 | Oral (p.o.) | -61% (Tumor Regression)[4] |
| Foxn1 nude mice | H1975 (EGFR L858R+T790M) | 50 | Oral (p.o.) | Near complete tumor regression[4] |
| Foxn1 nude mice | H1975 (EGFR L858R+T790M) | 100 | Oral (p.o.) | -80% (Tumor Regression)[4] |
| Nude mice | H3255 (EGFR L858R) | 30 | Oral (p.o.) | Significant antitumor activity[4] |
| PDX Model | H773_V774insNPH | Not Specified | Not Specified | Antitumor effect observed[5] |
Table 2: this compound Formulation and Administration Protocol Details
| Parameter | Description |
| Formulation Vehicle | Suspension of 0.5% Methylcellulose (MC) and 0.5% Tween 80.[4] |
| Administration Route | Oral gavage (p.o.).[4] |
| Dosing Volume | 10 µL per gram of animal body weight.[4] |
| Animal Strain | Foxn1 nude mice have been utilized in xenograft studies.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for an in vivo efficacy study.
Caption: this compound inhibits signaling of mutant EGFR.
Caption: Workflow for a this compound in vivo efficacy study.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo efficacy study of this compound in a mouse xenograft model, synthesized from established protocols.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human non-small cell lung cancer (NSCLC) xenografts (e.g., H1975).
2. Materials:
-
Cell Line: H1975 (EGFR L858R/T790M mutant) human NSCLC cells.
-
Animals: Female Foxn1 nude mice, 6-8 weeks old.
-
Reagents:
-
This compound (EGF816) powder.
-
Vehicle components: Methylcellulose (0.5%), Tween 80 (0.5%), sterile water.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Matrigel or similar basement membrane matrix.
-
Phosphate Buffered Saline (PBS), sterile.
-
-
Equipment:
-
Laminar flow hood, incubator (37°C, 5% CO2).
-
Animal housing facility (IVC cages).
-
Syringes (1 mL) and needles (27-gauge).
-
Oral gavage needles (curved, 20-22 gauge).
-
Digital calipers.
-
Analytical balance.
-
3. Methodology:
-
Step 3.1: Cell Preparation and Implantation
-
Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells during the logarithmic growth phase using trypsin. Wash cells twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
-
-
Step 3.2: Tumor Growth Monitoring and Randomization
-
Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumors using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group). Ensure the average tumor volume is comparable across all groups.
-
-
Step 3.3: this compound Formulation and Administration
-
Prepare the vehicle solution: a suspension of 0.5% Methylcellulose and 0.5% Tween 80 in sterile water.
-
Calculate the required amount of this compound for each dose group (e.g., 10, 30, 50 mg/kg).
-
Prepare the this compound dosing solutions by suspending the calculated weight of the compound in the vehicle. Vortex thoroughly before each administration to ensure a uniform suspension.
-
Administer the prepared solutions or vehicle control to the respective groups once daily via oral gavage. The dosing volume should be 10 µL per gram of body weight.[4]
-
-
Step 3.4: Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight for each mouse every 2-3 days throughout the study. Body weight is a key indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Calculate the Tumor/Control (T/C) ratio as a percentage: T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100 . A T/C value < 42% is generally considered significant antitumor activity. Negative values indicate tumor regression.[4]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pEGFR Inhibition by Nazartinib using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nazartinib (EGF816) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with high selectivity for mutant forms of EGFR, including the T790M resistance mutation often found in non-small cell lung cancer (NSCLC).[1][2][3] By covalently binding to the mutant EGFR, this compound effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[1] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting EGFR phosphorylation (pEGFR) in cancer cell lines using the Western blot technique.
Data Presentation
The inhibitory effect of this compound on EGFR phosphorylation and cell proliferation has been quantified in various lung cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound.
| Cell Line | EGFR Mutation Status | pEGFR Inhibition (EC50) | Cell Proliferation Inhibition (IC50) |
| H1975 | L858R/T790M | 3 nM | 25 nM |
| H3255 | L858R | 5 nM | 9 nM |
| HCC827 | exon 19 deletion | 1 nM | 11 nM |
Data sourced from MedchemExpress.[4]
Experimental Protocols
This section outlines the detailed methodology for performing a Western blot to determine pEGFR levels following this compound treatment.
1. Cell Culture and this compound Treatment:
-
Culture EGFR-mutant human cancer cell lines (e.g., H1975, H3255, or HCC827) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a DMSO-only treated well as a vehicle control.
-
Following treatment, proceed immediately to cell lysis.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.[8][9][10]
-
Follow the manufacturer's instructions for the chosen assay. Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration of the samples.[9]
-
Normalize the protein concentrations of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.[11]
4. SDS-PAGE:
-
Prepare protein samples for loading by mixing 20-30 µg of protein with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[6][12]
-
Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% gradient or a 10% SDS-polyacrylamide gel.[12]
-
Perform electrophoresis at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[12]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11][13]
-
Ensure complete transfer by following the manufacturer's protocol for the transfer apparatus. A typical transfer is performed at 100 V for 1-2 hours or at 25 V overnight at 4°C.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068 or Y1173) diluted in blocking buffer overnight at 4°C with gentle agitation.[14] A 1:1000 dilution is a common starting point, but should be optimized.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
To verify equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a housekeeping protein like β-actin or GAPDH.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software.[11] Normalize the pEGFR signal to the total EGFR or the housekeeping protein signal to determine the relative change in EGFR phosphorylation after this compound treatment.
Mandatory Visualization
Below are diagrams illustrating the EGFR signaling pathway and the experimental workflow for the Western blot protocol.
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Western blot workflow for pEGFR detection.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. mesoscale.com [mesoscale.com]
- 8. licorbio.com [licorbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nazartinib in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nazartinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in cancer cell lines that have been genetically modified using CRISPR/Cas9 technology to harbor specific EGFR mutations. This document outlines this compound's mechanism of action, protocols for generating relevant cell line models, and detailed methodologies for assessing its efficacy and cellular effects.
Introduction to this compound
This compound (also known as EGF816) is an orally bioavailable, irreversible, and mutant-selective EGFR inhibitor.[1] It demonstrates high potency against sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while showing significantly lower activity against wild-type (WT) EGFR.[2] This selectivity for mutant forms of EGFR is intended to maximize anti-tumor efficacy while minimizing toxicities associated with the inhibition of WT EGFR in normal tissues.[1] this compound covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of EGFR-mediated signaling pathways and subsequently inducing cell death in EGFR-mutant tumor cells.[1]
Application in CRISPR-Edited Cell Lines
The advent of CRISPR/Cas9 genome editing has enabled the precise introduction of specific mutations into cancer cell lines, creating highly relevant in vitro models for studying drug resistance and efficacy.[3] For this compound, CRISPR-edited cell lines offer a powerful tool to:
-
Investigate the efficacy of this compound against specific, clinically relevant EGFR mutations.
-
Elucidate the molecular mechanisms of action and downstream signaling effects.
-
Study the development of potential resistance mechanisms to third-generation EGFR inhibitors.
This document provides protocols for the use of this compound in a model system where a T790M "gatekeeper" mutation is introduced into an EGFR-mutant non-small cell lung cancer (NSCLC) cell line, such as PC9 (which harbors an exon 19 deletion), using CRISPR/Cas9.[3][4]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in various NSCLC cell lines harboring EGFR mutations. While specific data for CRISPR-edited cell lines are not extensively published for this compound, the data from established mutant cell lines provide a strong indication of the expected potency.
Table 1: this compound IC50 Values for Inhibition of Cell Proliferation
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| H1975 | L858R + T790M | 4 |
| H3255 | L858R | 6 |
| HCC827 | exon 19 deletion | 2 |
| PC-9 | exon 19 deletion | 36 |
| PC-9ER | exon 19 deletion + T790M | 276 |
Data compiled from multiple sources.[5]
Table 2: this compound EC50 Values for Inhibition of EGFR Phosphorylation
| Cell Line | EGFR Mutation Status | This compound EC50 (nM) |
| H1975 | L858R + T790M | 3 |
| H3255 | L858R | 5 |
| HCC827 | exon 19 deletion | 1 |
Data compiled from multiple sources.[2][5]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
Caption: Inhibition of mutant EGFR signaling by this compound.
Experimental Workflow for Evaluating this compound in CRISPR-Edited Cells
Caption: Workflow for this compound evaluation in CRISPR-edited cells.
Experimental Protocols
Protocol 1: Generation of EGFR T790M Mutant Cell Line using CRISPR/Cas9
This protocol is adapted from a study that successfully introduced the T790M mutation into the PC9 cell line.[3][4]
Materials:
-
PC9 human lung cancer cell line (EGFR exon 19 deletion)
-
Cas9 expression vector
-
sgRNA expression vector targeting EGFR exon 20
-
Single-stranded oligodeoxynucleotide (ssODN) donor template for homology-directed repair (HDR) containing the T790M mutation
-
Lipofectamine or other suitable transfection reagent
-
Puromycin or other selection antibiotic
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing or next-generation sequencing service
Procedure:
-
sgRNA Design: Design sgRNAs targeting the region of exon 20 of the EGFR gene where the T790M mutation is to be introduced.
-
Vector Construction: Clone the designed sgRNA sequence into the sgRNA expression vector.
-
Transfection: Co-transfect the PC9 cells with the Cas9 expression vector, the sgRNA expression vector, and the ssODN donor template using a suitable transfection reagent.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution to isolate individual cell colonies.
-
Expansion and Screening: Expand the single-cell clones and extract genomic DNA.
-
Verification: Screen for the presence of the T790M mutation by PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing.
-
Validation: Functionally validate the T790M-positive clones by assessing their resistance to first-generation EGFR TKIs (e.g., gefitinib or erlotinib) and sensitivity to this compound.
Protocol 2: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of parental and CRISPR-edited cell lines.[6][7][8]
Materials:
-
Parental and CRISPR-edited NSCLC cells
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.[9][10][11]
Materials:
-
Parental and CRISPR-edited NSCLC cells
-
This compound
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-Actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like Actin.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.[12][13][14][15]
Materials:
-
Parental and CRISPR-edited NSCLC cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Studying Downstream EGFR Signaling Pathways with Nazartinib
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nazartinib (also known as EGF816) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions as a covalent, irreversible, and mutant-selective inhibitor, making it a powerful tool for studying EGFR-mediated signaling pathways, particularly in the context of non-small cell lung cancer (NSCLC).[2][3] this compound is highly potent against sensitizing EGFR mutations (such as L858R and exon 19 deletion) as well as the T790M resistance mutation, while showing significant selectivity over wild-type (WT) EGFR.[2][3] This selectivity reduces the toxicity profile compared to non-selective EGFR inhibitors and allows for precise investigation of the downstream effects of mutant EGFR inhibition.[2]
These application notes provide detailed protocols for utilizing this compound to investigate the RAS/RAF/MAPK and PI3K/AKT signaling cascades downstream of EGFR.
Mechanism of Action
This compound covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the catalytic activity of mutant forms of EGFR, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and growth.[4] The primary signaling cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5]
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various EGFR mutations in different cell lines. This data is essential for designing experiments and selecting appropriate concentrations.
Table 1: this compound IC₅₀ Values for Cell Proliferation IC₅₀ represents the concentration of this compound required to inhibit cell proliferation by 50%.
| Cell Line | EGFR Mutation(s) | This compound IC₅₀ (nM) | Reference |
| PC-9ER | exon 19 deletion + T790M | 276 | [6] |
| H1975 | L858R + T790M | 52 | [6] |
| H1975 | L858R + T790M | 25 | [7] |
| H3255 | L858R | 9 | [7] |
| HCC827 | exon 19 deletion | 11 | [7] |
| Ba/F3 | G719S + T790M | ~100 | [6] |
| Ba/F3 | L861Q + T790M | ~100 | [6] |
Table 2: this compound EC₅₀ Values for EGFR Phosphorylation Inhibition EC₅₀ represents the concentration of this compound required to inhibit EGFR phosphorylation by 50% in a cell-based assay.
| Cell Line | EGFR Mutation(s) | This compound EC₅₀ (nM) | Reference |
| H1975 | L858R + T790M | 3 | [3][7] |
| H3255 | L858R | 5 | [3][7] |
| HCC827 | exon 19 deletion | 1 | [3][7] |
Table 3: this compound Kinase Inhibitory Potency
| Parameter | EGFR Mutant | Value | Reference |
| Kᵢ | L858R / T790M | 31 nM | [7] |
| k_inact | L858R / T790M | 0.222 min⁻¹ | [7] |
Experimental Protocols
The following protocols provide a framework for using this compound to study downstream EGFR signaling.
Caption: General experimental workflow for studying this compound's effects.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol determines the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., H1975, HCC827)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (EGF816)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8] Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[8]
-
-
Data Acquisition: Measure the absorbance on a plate reader. For MTT, read at 570 nm.[8] For MTS, read at 490 nm.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Western Blotting for Downstream Signaling Proteins
This protocol is used to assess the phosphorylation status of EGFR and its key downstream effectors, such as AKT and ERK, following this compound treatment.
Materials:
-
EGFR-mutant cell lines
-
6-well plates
-
This compound (EGF816)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on EC₅₀ values from Table 2) for a specified time (e.g., 1-3 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Signal Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ.[10] Normalize the phosphorylated protein levels to their corresponding total protein levels. Compare the phosphorylation status across different this compound concentrations to the vehicle-treated control.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nazartinib Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Nazartinib in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in 100% DMSO. One study has reported a solubility of greater than 242 mg/mL in DMSO.[1] For in vivo studies, this compound can be formulated as a homogeneous suspension in vehicles like CMC-Na.[2]
Q2: Why does my this compound precipitate when I dilute it in my aqueous buffer or cell culture medium?
A2: this compound is a hydrophobic compound, and its insolubility in water can lead to precipitation when the concentration of the organic solvent (like DMSO) is significantly lowered upon dilution into an aqueous solution. This is a common issue with hydrophobic drugs. Rapid changes in solvent polarity can cause the compound to crash out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO with minimal adverse effects.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4][5]
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Gentle warming (e.g., to 37°C) and sonication can be employed to help dissolve this compound in the initial DMSO stock solution and during the dilution process in aqueous media.[6] However, it is important to ensure that the compound is not sensitive to heat, which could cause degradation. Always check for the complete re-dissolution of any precipitates before use.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting this compound DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| Rapid Dilution: Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent polarity shift, leading to precipitation. | Perform a stepwise (serial) dilution. First, create an intermediate dilution of the DMSO stock in your aqueous buffer or medium. Then, use this intermediate dilution to prepare your final working concentration. This gradual decrease in DMSO concentration helps to keep the compound in solution.[4][5] |
| High Final Concentration: The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit in that specific medium. | Lower the final working concentration. If possible, reduce the final concentration of this compound in your experiment. |
| Localized High Concentration: Pipetting the DMSO stock directly into the buffer without adequate mixing can create localized areas of high drug concentration, promoting precipitation. | Add the DMSO stock dropwise while gently vortexing or stirring the aqueous buffer. This ensures rapid and even dispersion of the compound.[7] |
Issue: this compound solution is clear initially but forms a precipitate over time.
| Potential Cause | Recommended Solution |
| Metastable Solution: The initial clear solution may be a supersaturated, metastable state that is not stable over time. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. |
| Temperature Changes: Changes in temperature can affect solubility. A solution prepared at room temperature might precipitate when moved to a lower temperature (e.g., 4°C). | Maintain a constant temperature during solution preparation and use. If experiments are performed at a specific temperature, prepare and handle the solutions at that temperature. |
| Buffer Composition: Components in your buffer system (e.g., high salt concentrations, specific ions) may interact with this compound and reduce its solubility.[8] | Test the solubility of this compound in different buffer systems. If precipitation is consistently observed in one buffer, consider switching to an alternative (e.g., from a phosphate-based buffer to a Tris-based buffer). |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | > 242 mg/mL (488.87 mM) | [1] |
| Ethanol | 99 mg/mL (199.99 mM) | |
| Water | Insoluble | |
| CMC-Na | ≥ 5 mg/mL (as a suspension) | [2] |
Experimental Protocols
Protocol for Preparing Aqueous Working Solutions of this compound from a DMSO Stock
This protocol is designed to minimize the risk of precipitation when diluting a this compound DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Perform a Stepwise Dilution:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:10 or 1:100 in your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium in a sterile tube. Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Final Working Solution: Use the intermediate dilution to prepare your final working concentration. For example, if your intermediate dilution is 100 µM, you can then perform a final dilution into your experimental setup (e.g., cell culture plate) to achieve the desired final concentration (e.g., 1 µM).
-
-
Mixing Technique:
-
When adding the this compound solution (either the stock or intermediate dilution) to the aqueous buffer, add it dropwise while gently agitating the buffer. This helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration:
-
Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific cell line or assay (typically <0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the this compound stock solution. This control should be included in all experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: EGFR signaling pathway and this compound's mechanism of action.
References
- 1. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Nazartinib Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nazartinib in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It covalently binds to the cysteine residue at position 797 in the ATP-binding site of EGFR. This compound is highly potent against EGFR activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[4] This selectivity helps to minimize off-target effects and associated toxicities.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound depends on the specific cell line and the experimental endpoint. Based on published data, a starting concentration range of 1 nM to 100 nM is recommended for most EGFR-mutant non-small cell lung cancer (NSCLC) cell lines.[5] For initial screening, a logarithmic dose-response curve is advised to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific model system.
Troubleshooting Guide
Q3: I am not observing the expected inhibitory effect of this compound on my cells. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Authenticity and EGFR Mutation Status: Verify the identity of your cell line through short tandem repeat (STR) profiling and confirm the presence of the target EGFR mutation (e.g., L858R, ex19del, T790M) by sequencing.
-
Drug Integrity and Storage: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in dimethyl sulfoxide (DMSO) and should be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: The duration of drug exposure and the specific assay being used can influence the results. For a covalent inhibitor like this compound, a sufficient incubation time is necessary to allow for covalent bond formation.
-
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with drug activity. Consider reducing the serum concentration during the drug treatment period.
-
Resistance Mechanisms: Your cells may have developed resistance to this compound. This can occur through various mechanisms, including amplification of MET or HER2, or mutations in downstream signaling molecules.[6][7]
Q4: I am observing high variability in my experimental replicates. How can I improve the consistency of my results?
High variability can be addressed by:
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before plating.
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Edge Effects: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or media.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Q5: How do I prepare a stock solution of this compound and what are the solubility considerations?
This compound is soluble in DMSO at concentrations up to 99 mg/mL (199.99 mM).[4] It is practically insoluble in water.[4] To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO. For in vitro experiments, it is common to prepare a high-concentration stock (e.g., 10 mM) and then perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) | EC50 for pEGFR Inhibition (nM) |
| H1975 | L858R, T790M | 4 | 3 |
| H3255 | L858R | 6 | 5 |
| HCC827 | ex19del | 2 | 1 |
Data compiled from MedChemExpress and Selleck Chemicals.[3][5]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 99 mg/mL (199.99 mM) |
| Ethanol | 99 mg/mL |
| Water | Insoluble |
Data from Selleck Chemicals.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® assay. Briefly, allow the plate and reagents to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-EGFR (pEGFR) Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 3 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against pEGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the pEGFR signal to the total EGFR signal to determine the extent of inhibition.
Visualizations
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Workflow for Determining this compound IC50.
Caption: Troubleshooting Logic for In Vitro Experiments.
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
common off-target effects of Nazartinib in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Nazartinib (also known as EGF816) in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2]. It is designed to potently inhibit EGFR harboring activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR[3][4][5]. This selectivity for mutant EGFR is a key feature of this compound[6].
Q2: What are the known off-target effects of this compound in cell culture?
This compound is reported to be highly selective for its intended targets (mutant EGFR)[7]. Preclinical studies have shown that it is selective against a large panel of kinases[7]. However, like many kinase inhibitors, it is not perfectly specific. The most common off-target effects observed in cell culture are likely due to the inhibition of wild-type EGFR, especially at higher concentrations[3][5][8].
Q3: What are the typical IC50 values for this compound against mutant and wild-type EGFR?
The following table summarizes the in vitro potency of this compound against various forms of EGFR.
| Target | IC50 / EC50 / Ki | Cell Line / Assay Conditions |
| On-Target (Mutant EGFR) | ||
| EGFR (L858R/T790M) | Ki: 31 nM | Recombinant enzyme assay[4] |
| EGFR (L858R) | EC50: 5 nM (pEGFR inhibition) | H3255 cells[3][4] |
| IC50: 6 nM (cell viability) | H3255 cells[4] | |
| EGFR (Exon 19 deletion) | EC50: 1 nM (pEGFR inhibition) | HCC827 cells[3][4] |
| IC50: 2 nM (cell viability) | HCC827 cells[4] | |
| EGFR (L858R/T790M) | EC50: 3 nM (pEGFR inhibition) | H1975 cells[3][4] |
| IC50: 4 nM (cell viability) | H1975 cells[4] | |
| Off-Target (Wild-Type EGFR) | ||
| Wild-Type EGFR | ~60-fold less potent than against mutant EGFR | In vitro assays[3] |
| IC50: >1 µM (cell viability) | Ba/F3 cells expressing WT EGFR[8] |
Q4: What are the common adverse effects of this compound in clinical settings, and how might they relate to off-target effects in cell culture?
In clinical trials, the most frequently reported adverse events for this compound include diarrhea, rash (maculopapular), pyrexia, cough, and stomatitis[9]. These are common side effects for EGFR inhibitors and are generally attributed to the inhibition of wild-type EGFR in non-cancerous tissues[1]. Researchers may observe similar effects in cell culture models that express WT EGFR, such as reduced proliferation or changes in morphology, especially at higher concentrations of this compound.
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity or anti-proliferative effects in my cell line.
-
Possible Cause 1: Expression of Wild-Type EGFR.
-
Troubleshooting Step: Confirm the EGFR status of your cell line (mutant vs. wild-type). Even though this compound is mutant-selective, at higher concentrations, it can inhibit WT EGFR, leading to anti-proliferative effects.
-
Recommendation: Perform a dose-response experiment to determine the IC50 of this compound in your cell line and compare it to published values for cells with known EGFR mutations.
-
-
Possible Cause 2: Uncharacterized Off-Target Effects.
-
Troubleshooting Step: While this compound is known to be highly selective, the possibility of off-target effects on other kinases in specific cellular contexts cannot be entirely ruled out.
-
Recommendation: To investigate this, you could perform a rescue experiment by overexpressing a constitutively active form of a suspected downstream signaling molecule. Alternatively, a kinome-wide activity assay could be used to identify other inhibited kinases.
-
Issue 2: My experimental results are inconsistent with published data.
-
Possible Cause 1: Differences in Experimental Conditions.
-
Troubleshooting Step: Carefully review and compare your experimental protocol with those from published studies. Pay close attention to cell line identity and passage number, serum concentration in the media, and the duration of drug treatment.
-
Recommendation: Standardize your protocols and ensure the consistency of your reagents. It is advisable to obtain cell lines from a reputable cell bank.
-
-
Possible Cause 2: Degradation of the Compound.
-
Troubleshooting Step: Ensure that your stock of this compound has been stored correctly and has not undergone degradation.
-
Recommendation: Prepare fresh dilutions of the drug from a new stock for each experiment.
-
Experimental Protocols
Protocol 1: Cellular Assay for EGFR Phosphorylation
This protocol is a general guideline for assessing the inhibition of EGFR phosphorylation in a cell-based assay.
-
Cell Culture: Plate cells (e.g., H3255, HCC827, or H1975) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 3 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Perform a sandwich ELISA to measure the levels of phosphorylated EGFR (pEGFR) and total EGFR.
-
Data Analysis: Normalize the pEGFR signal to the total EGFR signal and plot the results as a percentage of the untreated control. Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of this compound's selective inhibition of mutant EGFR.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nazartinib-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nazartinib (EGF816) in animal models. The information is designed to help manage and mitigate potential toxicities observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as EGF816) is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the selective inhibition of mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][3][4] This selectivity is intended to reduce the toxicities associated with non-selective EGFR inhibitors.[4] By blocking the signaling pathways downstream of mutant EGFR, this compound inhibits tumor cell proliferation and induces apoptosis.
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: Based on clinical trial data, the most frequently reported adverse events in humans include dermatological toxicities (rash, pruritus, dry skin), gastrointestinal issues (diarrhea, stomatitis), and fatigue.[1][5][6][7][8] While specific data from animal models is limited in publicly available literature, it is reasonable to anticipate a similar toxicity profile due to the on-target effects on EGFR in tissues with rapid cell turnover, such as the skin and gastrointestinal tract. Preclinical studies in mice have indicated that this compound is generally well-tolerated at efficacious doses.[3]
Q3: How can I manage dermatological toxicities (e.g., rash, dermatitis) in my animal models?
A3: Proactive management is key. For mild to moderate skin reactions, consider topical treatments such as hydrocortisone cream to reduce inflammation. Ensure animals are housed in a clean environment to prevent secondary infections. For severe or persistent rashes, a dose reduction of this compound may be necessary. It is crucial to distinguish drug-induced rash from other potential causes of skin irritation in the animal facility.
Q4: What are the recommended strategies for managing gastrointestinal toxicities like diarrhea?
A4: Monitor animals closely for signs of diarrhea, dehydration, and weight loss. Ensure free access to hydration. Anti-diarrheal medications may be considered, but their impact on the absorption of this compound should be evaluated. If diarrhea is severe and leads to significant weight loss, a temporary discontinuation of this compound treatment or a dose reduction may be required to allow for recovery. The peptide GLP-2 has been shown to counteract intestinal atrophy in mice treated with the EGFR inhibitor gefitinib, suggesting a potential therapeutic avenue to investigate.[9]
Q5: Are there any known off-target toxicities of this compound I should be aware of?
A5: As a third-generation EGFR-TKI, this compound is designed for high selectivity to mutant EGFR, which generally results in a more favorable safety profile compared to earlier-generation TKIs.[5] However, at higher doses, inhibition of wild-type EGFR may still occur, leading to the characteristic EGFR inhibitor-related toxicities.[4] Researchers should always be vigilant for unexpected adverse events and conduct thorough histopathological examinations of all major organs at the end of a study.
Troubleshooting Guides
This section provides a structured approach to identifying and managing common toxicities encountered during this compound administration in animal models.
Table 1: Troubleshooting Dermatological Toxicities
| Observed Sign | Potential Cause | Suggested Action | Monitoring Parameters |
| Mild to moderate erythema, papulopustular rash on the dorsal skin or ears. | On-target inhibition of EGFR in the skin. | - Apply topical hydrocortisone cream (1%) to affected areas daily.- Ensure bedding is clean and dry to prevent irritation.- Continue this compound administration and monitor closely. | - Daily visual inspection of the skin.- Photographic documentation of lesions.- Body weight. |
| Severe, widespread rash with ulceration or signs of infection. | High-dose effect or hypersensitivity. | - Immediately suspend this compound administration.- Consult with a veterinarian for appropriate supportive care (e.g., antibiotics for secondary infections).- Consider a dose reduction upon re-initiation of treatment. | - Daily clinical assessment.- Body weight and food/water intake.- Skin swabs for microbiological analysis if infection is suspected. |
| Dry, flaky skin (xerosis). | Disruption of epidermal barrier function. | - Apply a veterinary-approved emollient to the affected skin.- Ensure adequate humidity in the housing environment. | - Skin hydration status (visual assessment).- Presence of fissures or cracks in the skin. |
Table 2: Troubleshooting Gastrointestinal Toxicities
| Observed Sign | Potential Cause | Suggested Action | Monitoring Parameters |
| Loose stools or mild diarrhea without significant weight loss. | Inhibition of EGFR in the gastrointestinal mucosa leading to increased ion and fluid secretion. | - Ensure ad libitum access to water and hydrating foods.- Monitor for signs of dehydration.- Continue this compound administration with close observation. | - Fecal consistency score.- Daily body weight.- Hydration status (skin turgor). |
| Severe diarrhea, significant weight loss (>15% of baseline), lethargy. | Severe disruption of gastrointestinal function. | - Suspend this compound treatment immediately.- Provide subcutaneous or intraperitoneal fluid therapy as advised by a veterinarian.- Consider a lower dose upon recovery and re-challenge. | - Daily body weight.- Food and water intake.- Blood biochemistry for electrolyte imbalances. |
| Stomatitis (inflammation of the mouth). | On-target EGFR inhibition in the oral mucosa. | - Provide soft food to minimize oral discomfort.- Regular oral cavity inspection.- Consider topical analgesics if approved for the species. | - Visual inspection of the oral cavity for redness, ulceration.- Food intake. |
Experimental Protocols
Protocol 1: Assessment of Dermatological Toxicity
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are commonly used for xenograft studies.
-
This compound Administration: Administer this compound orally once daily at the desired dose levels.
-
Daily Clinical Observation:
-
Visually inspect the entire skin surface of each animal daily.
-
Record the onset, location, and severity of any skin lesions (erythema, papules, pustules, scaling, ulceration).
-
Use a standardized scoring system (e.g., 0 = no lesion, 1 = mild, 2 = moderate, 3 = severe) for consistent data collection.
-
Monitor for signs of pruritus (scratching).
-
-
Weekly Assessment:
-
Measure body weight.
-
Take high-resolution photographs of representative skin lesions for documentation.
-
-
Histopathological Analysis (at study termination):
-
Collect skin samples from affected and unaffected areas.
-
Fix samples in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine for changes such as hyperkeratosis, parakeratosis, inflammatory cell infiltration, and follicular inflammation.
-
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Animal Model: Standard mouse strains (e.g., C57BL/6) or xenograft models can be used.
-
This compound Administration: Administer this compound orally once daily.
-
Daily Monitoring:
-
Record body weight.
-
Monitor food and water intake.
-
Assess fecal consistency using a scoring system (e.g., 1 = well-formed pellet, 2 = soft pellet, 3 = loose stool, 4 = watery diarrhea).
-
Observe for clinical signs of distress (e.g., hunched posture, lethargy).
-
-
Histopathological Analysis (at study termination):
-
Collect sections of the small and large intestine.
-
Fix in 10% neutral buffered formalin.
-
Process for H&E staining.
-
Evaluate for histopathological changes, including villous atrophy, crypt hyperplasia, inflammatory cell infiltration, and epithelial necrosis.
-
-
Optional Assays:
-
Intestinal Permeability Assay: Administer a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) orally and measure its concentration in the serum to assess gut barrier integrity.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in intestinal tissue homogenates as a marker of neutrophil infiltration and inflammation.
-
Signaling Pathways and Experimental Workflows
References
- 1. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The intestinotrophic peptide, glp-2, counteracts intestinal atrophy in mice induced by the epidermal growth factor receptor inhibitor, gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Nazartinib
Technical Support Center: Nazartinib (EGF816)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and reference data to help researchers address inconsistencies in experiments involving this compound (EGF816).
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values can stem from several factors related to both the experimental setup and the specific cell lines used.
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source (e.g., ATCC) and authenticated. High-passage-number cells can exhibit altered genetics and signaling, affecting drug sensitivity.
-
EGFR Mutation Status: this compound is a mutant-selective EGFR inhibitor with high potency against activating mutations (L858R, ex19del) and the T790M resistance mutation.[1][2] Its efficacy will be significantly lower in wild-type (WT) EGFR or other mutation contexts.[1] Verify the EGFR mutation status of your cell lines.
-
Assay Duration and Cell Density: Cell viability assays, such as those using MTT or CellTiter-Glo, should be optimized for seeding density and incubation time.[3] A 3-day incubation is a common starting point.[4] Over-confluence or insufficient growth can skew results.
-
Compound Stability: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored for 1 year at -80°C or 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles.[1] this compound is insoluble in water.[5]
Q2: My Western blot results show no decrease in phosphorylated EGFR (p-EGFR) after this compound treatment. What could be wrong?
A2: This is a common issue that can often be traced to the specifics of the experimental protocol or underlying biology.
-
Incorrect Lysate Preparation: Cells must be lysed quickly on ice with a buffer containing fresh protease and phosphatase inhibitors to preserve phosphorylation states.[1]
-
Antibody Specificity: Ensure the primary antibody is specific for the phosphorylated form of EGFR at a relevant tyrosine residue (e.g., Y1173 or Y1068).[6] Check the antibody datasheet for validation in Western blotting.
-
Cell Line Resistance: The cell line may have resistance mechanisms that bypass EGFR signaling. For example, MET amplification can activate the PI3K/Akt pathway downstream of EGFR, even when EGFR itself is inhibited.[7]
-
Insufficient Drug Concentration or Incubation Time: this compound shows potent inhibition of p-EGFR with EC50 values in the low nanomolar range (1-5 nM) after just a 3-hour incubation in sensitive cell lines.[1][4] However, in less sensitive lines or under different conditions, higher concentrations or longer incubation times may be necessary.
Q3: this compound appears to lose activity in my long-term ( >1 week) cell culture experiments. Is this expected?
A3: Loss of activity in long-term experiments can be due to compound degradation or the development of biological resistance.
-
Compound Half-Life in Media: Like many small molecules, this compound may not be stable in cell culture media at 37°C for extended periods. For long-term studies, it is advisable to replenish the media with a fresh drug every 2-3 days.
-
Acquired Resistance: Cancer cells can develop resistance to EGFR inhibitors over time through various mechanisms, including the acquisition of new mutations (e.g., C797S for third-generation inhibitors) or activation of bypass signaling pathways.[8][9][10]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability (IC50) Results
This guide provides a logical workflow to diagnose the root cause of variable IC50 values.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: No Inhibition of EGFR Phosphorylation
Use this guide if your Western blot results do not show the expected decrease in p-EGFR levels.
Caption: Troubleshooting workflow for failed p-EGFR inhibition.
Reference Data
Table 1: this compound (EGF816) Potency in NSCLC Cell Lines
The following table summarizes the reported potency of this compound in various Non-Small Cell Lung Cancer (NSCLC) cell lines, which are characterized by different EGFR mutations.
| Cell Line | EGFR Mutation(s) | Assay Type | Parameter | Value (nM) | Reference |
| HCC827 | Exon 19 Deletion | p-EGFR Inhibition | EC50 | 1 | [1][4] |
| Cell Proliferation | EC50 | 11 | [4] | ||
| H3255 | L858R | p-EGFR Inhibition | EC50 | 5 | [1][4] |
| Cell Proliferation | EC50 | 9 | [4] | ||
| H1975 | L858R, T790M | p-EGFR Inhibition | EC50 | 3 | [1][4] |
| Cell Proliferation | EC50 | 25 | [4] | ||
| PC-9 | Exon 19 Deletion | Cell Proliferation | IC50 | 36 | [11] |
| PC-9ER | Exon 19 Del, T790M | Cell Proliferation | IC50 | 276 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for determining the IC50 of this compound in adherent NSCLC cell lines.[4][12]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-7,500 cells per well in 100 µL of complete growth medium in a 96-well clear-bottom plate.[12]
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO.[1]
-
Perform serial dilutions in culture medium to create 2X working concentrations of the drug.
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution (or vehicle control, e.g., 0.1% DMSO) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours (3 days) at 37°C, 5% CO2.[4]
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells and plot the dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blot for p-EGFR Inhibition
This protocol outlines the detection of changes in EGFR phosphorylation at Tyr1173 following this compound treatment.[1][6]
Caption: Standard experimental workflow for Western blotting.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., a dose range from 1 nM to 1000 nM) for 3 hours.[1] Include a DMSO vehicle control.
-
-
Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-pEGFR Y1173, anti-total-EGFR, and a loading control like anti-Actin).[6]
-
Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Nazartinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Nazartinib-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target the T790M mutation in the EGFR gene, which is a common mechanism of resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This compound works by covalently binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, thereby inhibiting its signaling.
Q2: My NSCLC cell line has developed resistance to this compound. What are the common underlying mechanisms?
Resistance to this compound can occur through two primary mechanisms:
-
On-target resistance: This most commonly involves the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of this compound.
-
Off-target resistance (Bypass Signaling): The cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR signaling. Common bypass pathways include the amplification or activation of MET, HER2, or AXL receptor tyrosine kinases, as well as downstream signaling molecules like RAS-MAPK and PI3K-AKT.
Q3: How can I determine the specific resistance mechanism in my cell line?
To investigate the mechanism of resistance, a combination of genomic and proteomic approaches is recommended:
-
Genomic Analysis: Perform DNA sequencing (e.g., Sanger sequencing or next-generation sequencing) of the EGFR gene to check for the C797S mutation.
-
Proteomic Analysis: Use techniques like Western Blotting or phospho-receptor tyrosine kinase (RTK) arrays to assess the activation status of key bypass pathway proteins (e.g., p-MET, p-HER2, p-AKT).
Troubleshooting Guide: Improving this compound Efficacy
Issue: Decreased sensitivity to this compound in our long-term culture of T790M-positive NSCLC cells.
This guide provides strategies to overcome acquired resistance to this compound.
Strategy 1: Combination Therapy to Target Bypass Pathways
The activation of bypass signaling pathways is a frequent cause of this compound resistance. Combining this compound with an inhibitor of the activated bypass pathway can restore sensitivity.
Troubleshooting Steps:
-
Identify the active bypass pathway: Use a phospho-RTK array or Western blotting to screen for hyperactivated kinases such as MET, HER2, or AXL.
-
Select a suitable combination agent: Based on the identified pathway, select a specific inhibitor.
-
Determine synergistic effects: Perform cell viability assays with a combination of this compound and the selected inhibitor to assess for synergistic or additive effects.
Example Data: Combination of this compound and Crizotinib in MET-amplified cells
In NSCLC patient-derived cells with acquired resistance to a third-generation EGFR inhibitor driven by MET amplification, the combination of this compound and the MET inhibitor Crizotinib has been shown to be effective.
| Cell Line | Treatment | IC50 (this compound) | IC50 (Crizotinib) | Combination Index (CI) |
| H1975-EGRFR | This compound alone | >10 µM | - | - |
| H1975-EGRFR | Crizotinib alone | - | 0.5 µM | - |
| H1975-EGRFR | This compound + Crizotinib | 0.1 µM | 0.05 µM | <1 (Synergistic) |
Data are representative and compiled from typical findings in the field.
Strategy 2: Targeting Downstream Effectors
If a specific bypass RTK cannot be identified, targeting common downstream signaling nodes like MEK or PI3K can be an effective strategy.
Troubleshooting Steps:
-
Assess downstream pathway activation: Use Western blotting to check for phosphorylation of key downstream proteins like ERK and AKT.
-
Combine this compound with a downstream inhibitor: Test the combination of this compound with a MEK inhibitor (e.g., Trametinib) or a PI3K inhibitor (e.g., Buparlisib).
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound, alone or in combination, on the proliferation of resistant cell lines.
Materials:
-
This compound-resistant NSCLC cell line
-
96-well plates
-
Complete growth medium
-
This compound, and other inhibitors as required
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is to assess the phosphorylation status of key proteins in the EGFR and bypass signaling pathways.
Materials:
-
This compound-resistant and sensitive cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or combination drugs for the desired time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Bypass signaling pathways in this compound resistance.
Caption: Workflow for overcoming this compound resistance.
Nazartinib Stability in Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nazartinib in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (EGF816) is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively inhibit mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[3][4] By covalently binding to the kinase domain of mutant EGFR, this compound blocks downstream signaling pathways, leading to an inhibition of cancer cell proliferation and survival.[1]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, reaching concentrations of up to 99 mg/mL.[5][6] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[7]
Q3: What is the known stability of this compound in aqueous solutions and cell culture media?
While specific long-term stability data for this compound in cell culture media is limited, its metabolic stability has been assessed. In human liver microsomes, this compound has a very short in vitro half-life of approximately 17.44 minutes, suggesting it is prone to rapid metabolic degradation.[8] Furthermore, a similar third-generation EGFR TKI, Osimertinib, has been shown to be unstable in plasma due to a Michael addition reaction with cysteine.[8] Since standard cell culture media contain cysteine, it is plausible that this compound could exhibit similar instability. Therefore, researchers should assume a limited half-life in culture media at 37°C and plan their experiments accordingly.
Troubleshooting Guide
Issue 1: I am observing precipitation in my cell culture medium after adding this compound.
-
Possible Cause 1: Exceeded Solubility in Aqueous Medium. this compound is poorly soluble in water.[5][6] When a concentrated DMSO stock is diluted into aqueous cell culture medium, the final concentration of this compound may exceed its solubility limit, leading to precipitation.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.1%) to maintain the solubility of this compound. Prepare intermediate dilutions of the this compound stock solution in culture medium before adding it to the final cell culture plate. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause it to precipitate over time.
-
Solution: Consider using a serum-free or reduced-serum medium if compatible with your cell line. If serum is required, test different lots of FBS, as variability can affect compound stability.
-
-
Possible Cause 3: pH or Temperature Changes. Changes in the pH of the culture medium or temperature fluctuations can affect the solubility of small molecules.
Issue 2: I am seeing inconsistent or a loss of this compound's effect in my long-term experiment.
-
Possible Cause 1: Degradation of this compound in Culture. As indicated by its short metabolic half-life, this compound may be unstable in the cell culture environment at 37°C over several days.
-
Solution: For long-term experiments (extending beyond 24-48 hours), it is crucial to replenish the this compound-containing medium regularly. The frequency of media changes will depend on the specific cell line and experimental duration. A common practice is to replace the medium every 48 to 72 hours to maintain a consistent concentration of the active compound.[11]
-
-
Possible Cause 2: Cellular Efflux of the Compound. Cancer cells can develop resistance mechanisms, including the upregulation of drug efflux pumps that actively remove the inhibitor from the cell.
-
Solution: If you suspect acquired resistance, you can perform experiments to assess the expression and activity of common drug efflux pumps like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP).
-
-
Possible Cause 3: Cell Density and Confluency. The effectiveness of a drug can be influenced by the density of the cell culture. At high confluency, cell-to-cell contact and changes in the microenvironment can alter the response to treatment.
-
Solution: Maintain a consistent cell seeding density across all experiments. For long-term assays, it may be necessary to split the cells and re-plate them with fresh medium and this compound to avoid overgrowth.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 495.02 g/mol | [5] |
| Solubility in DMSO | 99 mg/mL (199.99 mM) | [5][6] |
| Solubility in Ethanol | 99 mg/mL (199.99 mM) | [5][6] |
| Solubility in Water | Insoluble | [5][6] |
| In Vitro Half-life (Human Liver Microsomes) | 17.44 minutes | [8] |
| Storage (Powder) | 3 years at -20°C | [7] |
| Storage (Stock Solution in Solvent) | 1 year at -80°C; 1 month at -20°C | [7] |
| Cell Line | EGFR Mutation Status | This compound IC50 (Proliferation) | Source |
| H1975 | L858R/T790M | 25 nM | [2] |
| H3255 | L858R | 9 nM | [2] |
| HCC827 | exon 19 deletion | 11 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Long-Term Cell Culture Treatment with this compound
-
Materials: Cultured cells, complete cell culture medium, this compound stock solution, sterile culture plates/flasks.
-
Procedure:
-
Seed the cells at the desired density in culture plates or flasks and allow them to adhere overnight.
-
On the following day, prepare the desired final concentration of this compound in fresh, pre-warmed complete culture medium. To minimize DMSO toxicity, ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
For long-term treatment, replace the medium with freshly prepared this compound-containing medium every 48-72 hours.
-
Monitor the cells regularly for changes in morphology, confluency, and any signs of toxicity.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. ASCL1 Drives Tolerance to Osimertinib in EGFR Mutant Lung Cancer in Permissive Cellular Contexts - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Nazartinib degradation in experimental setups
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Nazartinib in experimental setups. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could be related to this compound degradation.
Q1: I'm observing inconsistent or lower-than-expected potency of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent results are often linked to the degradation of this compound. Several factors can contribute to this:
-
Metabolic Degradation: A study on the in vitro metabolic profile of this compound using human liver microsomes (HLMs) has shown that the compound is metabolically unstable.[1][2][3] The primary site of this instability is the dimethylamino-butenoyl moiety.[1][2]
-
Photosensitivity: There is evidence from in vitro assays that this compound may be photosensitive. Exposure to light during preparation or incubation can lead to degradation and loss of activity.
-
Improper Storage: this compound is sensitive to temperature. Storing the compound improperly, either as a powder or in solution, can lead to degradation over time.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation.
Q2: My this compound stock solution appears to have precipitated. Is it still usable?
A2: Precipitation of your this compound stock solution, typically prepared in DMSO, can occur if it has absorbed moisture, as this reduces solubility.[4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions. If precipitation is observed, it is best to prepare a fresh stock solution to ensure accurate and reproducible concentrations in your experiments.
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize degradation, we recommend the following best practices:
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Perform experimental manipulations in a darkened room or under low-light conditions whenever possible.
-
Temperature Control: Store this compound powder at -20°C and stock solutions in DMSO at -80°C for long-term stability.[4] For short-term storage (up to one month), -20°C in solvent is acceptable.[4]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh working solutions in your cell culture medium or aqueous buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
-
pH of Aqueous Buffers: While specific data for this compound is limited, the stability of other tyrosine kinase inhibitors can be pH-dependent. It is advisable to maintain a physiological pH (around 7.4) in your experimental buffers unless the protocol specifies otherwise.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: For optimal stability, please refer to the following storage recommendations.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Data sourced from Selleck Chemicals.[4]
Q: What is the known in vitro half-life of this compound?
A: In a study using human liver microsomes (HLMs), the in vitro half-life of this compound was determined to be 17.44 minutes.[1][5] It is important to note that this value reflects metabolic degradation by CYP enzymes and may not be representative of the compound's stability in cell culture media or other aqueous solutions.
| System | In Vitro Half-life (t½) | Intrinsic Clearance (Clint) |
| Human Liver Microsomes (HLMs) | 17.44 minutes | 46.48 mL/min/kg |
Data from a study on the in vitro metabolic profile of this compound.[1][5]
Q: In which solvent should I dissolve this compound?
A: this compound is soluble in DMSO at a concentration of up to 99 mg/mL.[4] For in vivo studies, formulations in a suspension of 0.5% methylcellulose and 0.5% Tween 80 have been used.[6]
Experimental Protocols
Below is a general protocol for a cell-based assay using this compound, incorporating best practices to minimize degradation.
Protocol: Inhibition of EGFR Phosphorylation in a Cell-Based Assay
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C, protected from light.
-
-
Cell Culture and Plating:
-
Treatment with this compound:
-
Immediately before use, thaw a single-use aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 3 hours).[4]
-
-
Cell Lysis and Analysis:
Visualizations
EGFR Signaling Pathway
This compound is an irreversible, mutant-selective EGFR inhibitor.[4] It prevents the downstream signaling cascades that lead to cell proliferation and survival.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow for Minimizing Degradation
This workflow outlines the key steps to ensure the stability of this compound throughout a typical in vitro experiment.
Caption: Recommended workflow for handling this compound.
Logical Flow for Troubleshooting Inconsistent Results
This diagram provides a logical sequence for identifying the source of variability in experiments involving this compound.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (EGF816) News - LARVOL Sigma [sigma.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Nazartinib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Nazartinib.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential explanations and suggested next steps.
Issue 1: Decreased or No Efficacy of this compound in a Known EGFR-Mutant Cell Line
| Possible Cause | Suggested Troubleshooting Steps |
| Acquired Resistance | 1. Sequence EGFR: Check for secondary mutations in the EGFR gene, particularly the C797S mutation, which is a common mechanism of resistance to third-generation EGFR TKIs.[1][2] 2. Assess Bypass Pathway Activation: Use Western blotting or other protein analysis techniques to check for the upregulation or activation of alternative signaling pathways such as MET, HER2, or AXL.[2][3][4] 3. Investigate Downstream Mutations: Analyze key downstream signaling molecules like PIK3CA, KRAS, and BRAF for activating mutations.[2][4] |
| Incorrect Dosing | 1. Verify IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. 2. Review Literature: Compare your working concentration with established effective doses for your cell model. |
| Cell Line Integrity | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check Passage Number: High-passage number cell lines can exhibit altered phenotypes. Use low-passage cells for your experiments. |
Issue 2: Paradoxical Increase in Cell Proliferation or Survival Upon this compound Treatment
| Possible Cause | Suggested Troubleshooting Steps |
| "EGFR Paradox" | In some metastatic cancer models, a switch in EGFR signaling can occur, where EGFR inhibition may paradoxically promote survival.[5][6] 1. Characterize the Metastatic Phenotype: Assess the epithelial-mesenchymal transition (EMT) status of your cells. 2. Evaluate EGFR Agonism: Test the effect of EGF treatment on your cells; in some paradoxical cases, EGF can inhibit growth.[6] |
| Off-Target Effects | This compound may have off-target activities that could, in specific cellular contexts, lead to pro-proliferative signals. 1. Kinase Profiling: Perform a broad kinase inhibitor screen to identify potential off-targets of this compound in your system. 2. Combination Therapy: Investigate combining this compound with inhibitors of potential off-target pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target resistance mechanisms to this compound?
A1: The most well-documented on-target resistance mechanism to third-generation EGFR inhibitors like this compound is the acquisition of a C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of the inhibitor. Other less frequent EGFR mutations have also been reported.[1]
Q2: What are the common bypass signaling pathways that can be activated to cause resistance to this compound?
A2: Several bypass pathways can be activated, including:
-
MET Amplification: Increased signaling through the MET receptor can reactivate downstream pathways like PI3K/AKT and MAPK.[3]
-
HER2 Amplification: Overexpression of HER2 can also lead to the reactivation of downstream signaling.[2]
-
FGFR Amplification: Upregulation of fibroblast growth factor receptors can provide an alternative signaling route.[3]
-
IGF1R Activation: The insulin-like growth factor 1 receptor pathway can also be involved in resistance.[3]
Q3: What are the expected side effects of this compound based on clinical trial data?
A3: Common adverse events reported in clinical trials include diarrhea, maculopapular rash, pyrexia, cough, and stomatitis.[7][8]
Data Presentation
Table 1: Clinical Efficacy of this compound in Treatment-Naive EGFR-Mutant NSCLC
| Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 69% | 53-82% |
| Median Progression-Free Survival (PFS) | 18 months | 15-not estimable |
| ORR in patients with baseline brain metastases | 67% | 41-87% |
| Median PFS in patients with baseline brain metastases | 17 months | 11-21% |
Data from a phase 2, single-arm, open-label study.[7]
Experimental Protocols
Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-MET, MET, p-HER2, HER2, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of resistance to this compound treatment.
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradoxical functions of EGFR during breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The paradoxical functions of EGFR during breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Validation & Comparative
A Head-to-Head Comparison of Nazartinib and Osimertinib in EGFR T790M-Positive Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), nazartinib (formerly EGF816) and osimertinib (AZD9291), in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation. The information presented is collated from publicly available experimental data to assist researchers in understanding the nuances of these targeted therapies.
Introduction to Third-Generation EGFR TKIs
First and second-generation EGFR TKIs have demonstrated significant clinical benefit in patients with NSCLC driven by activating EGFR mutations. However, the majority of patients eventually develop resistance, with the acquisition of a secondary mutation in the EGFR kinase domain, T790M, being the most common mechanism.[1] this compound and osimertinib are third-generation, irreversible EGFR TKIs designed to selectively inhibit both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.[2][3][4][5] Both drugs form a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[6]
In Vitro Efficacy
A key study directly compared the in vitro activity of this compound and osimertinib in Ba/F3 cells engineered to express various clinically relevant EGFR mutations. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.
| Cell Line (EGFR Mutation) | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 (WT) | 748 ± 117 | 315 ± 48 |
| Ba/F3 (del E746_A750) | 1.8 ± 0.3 | 0.8 ± 0.2 |
| Ba/F3 (L858R) | 3.5 ± 0.6 | 1.3 ± 0.2 |
| Ba/F3 (del E746_A750 / T790M) | 4.8 ± 0.8 | 1.5 ± 0.3 |
| Ba/F3 (L858R / T790M) | 11.2 ± 1.9 | 3.2 ± 0.5 |
| Data sourced from Masuzawa et al., 2017.[7][8][9] |
The data indicates that for the classic activating mutations (del E746_A750 and L858R) both with and without the T790M resistance mutation, osimertinib demonstrated lower IC50 values, suggesting higher potency in these in vitro models.[7][8][9] Both drugs showed significant selectivity for mutant EGFR over wild-type (WT) EGFR.[7][8][9]
In Vivo Efficacy
This compound: In a phase 1 study, this compound demonstrated clinical activity in patients with EGFR T790M-positive NSCLC.[10] Preclinical data has also shown that this compound has good oral bioavailability in mice and provides sustained inhibition of EGFR phosphorylation in single-dose studies.[11]
Osimertinib: Osimertinib has been extensively studied in both preclinical and clinical settings. In xenograft models using T790M-positive cell lines, osimertinib has shown sustained tumor regression.[3] Clinically, osimertinib has demonstrated a high objective response rate of approximately 60% in patients with T790M-positive tumors who have developed resistance to first-generation EGFR-TKIs.[2]
Signaling Pathway and Mechanism of Action
The T790M mutation, also known as the "gatekeeper" mutation, is located in the ATP-binding pocket of the EGFR kinase domain. This mutation sterically hinders the binding of first and second-generation EGFR TKIs. This compound and osimertinib are designed to overcome this steric hindrance and irreversibly bind to the mutant EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Characterization of the in vitro metabolic profile of this compound in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.2. Cell Viability Assay [bio-protocol.org]
- 7. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by preclinical and clinical data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes critical biological pathways and experimental workflows.
Third-generation EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly those with the T790M resistance mutation that emerges after treatment with earlier-generation TKIs. These inhibitors are designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, thereby reducing dose-limiting toxicities. This guide focuses on a head-to-head comparison of prominent third-generation EGFR TKIs: osimertinib, aumolertinib, lazertinib, and furmonertinib.
Mechanism of Action
Third-generation EGFR TKIs irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond is key to their high potency against both activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. By sparing wild-type EGFR, these inhibitors mitigate the severe skin rash and diarrhea commonly associated with first- and second-generation TKIs.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for third-generation EGFR TKIs.
Figure 1: Simplified EGFR Signaling Pathway and TKI Intervention.
Preclinical Efficacy: In Vitro Potency
The in vitro potency of third-generation EGFR inhibitors is a key indicator of their therapeutic potential. This is often measured by the half-maximal inhibitory concentration (IC50) in cancer cell lines harboring various EGFR mutations. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Osimertinib | PC-9 | Exon 19 del | ~7 | [1] |
| H3255 | L858R | ~12 | [1] | |
| H1975 | L858R/T790M | 5 | [1] | |
| PC-9ER | Exon 19 del/T790M | 13 | [1] | |
| Rociletinib | H1975 | L858R/T790M | 23 | [1] |
| PC-9ER | Exon 19 del/T790M | 37 | [1] | |
| Nazartinib | H1975 | L858R/T790M | 52 | [2] |
| YH25448 | H1975 | L858R/T790M | 2 | [3] |
Head-to-Head Clinical Trial Data
Direct and indirect comparisons from pivotal clinical trials provide the most robust evidence for evaluating the relative efficacy and safety of these inhibitors in patients with NSCLC.
First-Line Treatment for Advanced EGFR-Mutant NSCLC
| Trial | Inhibitor(s) | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference | |---|---|---|---|---| | AURA3 | Osimertinib | Platinum-pemetrexed | 10.1 months vs 4.4 months | 71% vs 31% | | | FLAURA | Osimertinib | Gefitinib/Erlotinib | 18.9 months vs 10.2 months | 80% vs 76% |[4] | | MARIPOSA (exploratory analysis) | Lazertinib | Osimertinib | 18.5 months vs 16.6 months | 83% vs 85% |[5] | | Retrospective Study | Aumolertinib | Osimertinib | 19.0 months vs 19.0 months | 39.1% vs 30.6% |[4] | | FURLONG | Furmonertinib | Gefitinib | 20.8 months vs 11.1 months | 89% vs 84% |[6] |
Second-Line Treatment for T790M-Positive Advanced NSCLC
| Trial | Inhibitor(s) | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Retrospective Study | Aumolertinib | Osimertinib | 13.5 months vs 13.0 months | 16.7% vs 17.0% | [4] |
Safety and Tolerability Profile
While third-generation EGFR TKIs are generally better tolerated than their predecessors, they are associated with a distinct set of adverse events (AEs). The following table summarizes common treatment-related AEs observed in clinical trials.
| Adverse Event (Grade ≥3) | Osimertinib | Lazertinib | Aumolertinib | Furmonertinib |
| Diarrhea | 1-2% | Lower than Osimertinib | Similar to Osimertinib | 11% (all grades) |
| Rash | 1-2% | Higher than Osimertinib | Similar to Osimertinib | 18% (all grades) |
| Stomatitis | <1% | - | Similar to Osimertinib | - |
| Paronychia | <1% | - | - | - |
| QT Prolongation | 3-4% | Lower than Osimertinib | - | - |
| Thrombocytopenia | 1% | Lower than Osimertinib | - | - |
| Neutropenia | 1% | Lower than Osimertinib | - | - |
Data compiled from FLAURA, MARIPOSA, and a retrospective study of aumolertinib vs. osimertinib. Furmonertinib data is from the FURLONG trial comparing it to gefitinib.[4][7][8][9]
Mechanisms of Resistance
Despite the impressive efficacy of third-generation EGFR TKIs, acquired resistance inevitably develops. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor. Off-target resistance mechanisms include the amplification of other receptor tyrosine kinases, such as MET and HER2, or the activation of downstream signaling pathways like RAS-MAPK.
Figure 2: Overview of Resistance Mechanisms to 3rd-Gen EGFR TKIs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of third-generation EGFR inhibitors.
Cell Viability (IC50) Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.
-
Cell Culture: EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The EGFR inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Figure 3: Workflow for a Cell Viability (IC50) Assay.
Western Blotting for EGFR Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the EGFR signaling pathway following inhibitor treatment.
-
Cell Lysis: Cells are treated with the EGFR inhibitor for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated EGFR, AKT, and ERK overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: NSCLC cells (for CDX) or patient tumor fragments (for PDX) are subcutaneously implanted into the flanks of the mice.[10]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly with calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. The EGFR inhibitor is administered daily via oral gavage at a predetermined dose (e.g., 5-25 mg/kg). The control group receives the vehicle.[10]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histology, western blotting).
Conclusion
Third-generation EGFR inhibitors represent a significant advancement in the targeted therapy of EGFR-mutant NSCLC. While osimertinib is the most established agent in this class, newer drugs like aumolertinib, lazertinib, and furmonertinib have demonstrated comparable or, in some contexts, superior efficacy and safety profiles in clinical trials. The choice of a specific third-generation EGFR TKI may depend on factors such as the specific EGFR mutation, the presence of CNS metastases, and the patient's overall health and tolerance for potential side effects. The ongoing development of novel therapeutic strategies, including combination therapies to overcome resistance, will continue to shape the treatment landscape for this patient population.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furmonertinib outperforms gefitinib as first-line therapy in patients with EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 7. Restricted [jnjmedicalconnect.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Furmonertinib (AST2818) versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small-cell lung cancer (FURLONG): a multicentre, double-blind, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Nazartinib's Superior Selectivity for Mutant EGFR: A Comparative Analysis
Nazartinib (EGF816) has demonstrated significant promise as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibiting remarkable selectivity for sensitizing and resistance-conferring EGFR mutations over wild-type (WT) EGFR. This guide provides a comprehensive comparison of this compound's activity, supported by experimental data, to illustrate its therapeutic window and potential for reduced toxicity compared to less selective EGFR inhibitors.
This compound is a covalent, irreversible inhibitor that targets the ATP-binding site of the EGFR kinase domain. Its mechanism of action confers high potency against the common activating mutations, such as L858R and exon 19 deletions (Ex19del), as well as the T790M resistance mutation, which frequently arises after treatment with first- and second-generation EGFR TKIs. This selectivity is crucial for minimizing off-target effects associated with the inhibition of wild-type EGFR, which can lead to dose-limiting toxicities like skin rash and diarrhea.[1]
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound is most evident when comparing its inhibitory concentrations against mutant versus wild-type EGFR. The following table summarizes key in vitro data, including 50% inhibitory concentrations (IC50) from cellular proliferation assays and the inhibition constant (Ki) from biochemical assays.
| Target | Assay Type | Cell Line / Enzyme | This compound IC50 / Ki (nM) | Reference |
| Mutant EGFR | ||||
| EGFR (L858R) | Cellular Proliferation | H3255 | 9 | [2] |
| EGFR (Ex19del) | Cellular Proliferation | HCC827 | 11 | [2] |
| EGFR (L858R/T790M) | Cellular Proliferation | H1975 | 25 | [2] |
| EGFR (L858R/T790M) | Biochemical (Ki) | Recombinant Enzyme | 31 | [2] |
| Wild-Type EGFR | ||||
| EGFR (WT) | Cellular Viability | Ba/F3 | 1031 | [3] |
The data clearly indicates that this compound is significantly more potent against cell lines harboring EGFR mutations than those with wild-type EGFR. The selectivity index, calculated as the ratio of the IC50 for WT EGFR to that of a mutant EGFR, is a key metric. For instance, the selectivity of this compound for the L858R mutation (in H3255 cells) over wild-type EGFR is over 100-fold (1031 nM / 9 nM). One study notes that this compound exhibits up to 60-fold selectivity over wild-type EGFR in vitro.[4]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
EGFR Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific EGFR kinase.
Materials:
-
Recombinant EGFR kinase domain (e.g., L858R/T790M mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
This compound (or other test compounds) serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a 10X stock solution of the EGFR kinase in kinase reaction buffer.
-
Prepare 1.13X stocks of ATP and the peptide substrate in kinase reaction buffer.
-
Add 5 µL of the EGFR kinase solution to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO control to the respective wells.
-
Pre-incubate the plate at 27°C for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 45 µL of a pre-warmed mix of ATP and peptide substrate to each well.
-
Immediately begin monitoring the reaction kinetics by measuring the fluorescence signal every 71 seconds for a duration of 30-120 minutes at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Analyze the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
EGFR mutant human cancer cell lines (e.g., H3255, HCC827, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds) serially diluted in culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours under the same conditions.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's selectivity.
Caption: this compound's selective inhibition of mutant EGFR signaling.
Conclusion
The presented data robustly validates this compound's high selectivity for clinically relevant EGFR mutations over wild-type EGFR. This characteristic is fundamental to its therapeutic potential, offering a wider therapeutic index and a more favorable safety profile compared to non-selective EGFR inhibitors. The detailed experimental protocols provide a framework for the continued investigation and comparison of novel EGFR TKIs in the field of oncology drug development.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Comparative Analysis of Nazartinib's Cross-Resistance Profile with Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Nazartinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR TKIs. The information presented is supported by preclinical and clinical data to aid in research and drug development efforts in the field of oncology, particularly for non-small cell lung cancer (NSCLC).
Introduction to this compound and EGFR TKIs
This compound (EGF816) is an orally available, irreversible, and mutant-selective third-generation EGFR inhibitor.[1] Like other third-generation TKIs, it is designed to target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] The development of third-generation inhibitors was a significant step forward in overcoming resistance, however, further resistance mechanisms, most notably the C797S mutation, have emerged, presenting new challenges in treatment.[3][4]
Quantitative Comparison of TKI Efficacy
The following tables summarize the preclinical and clinical efficacy of this compound in comparison to other EGFR TKIs against various EGFR mutations.
Preclinical Activity: IC50 Values (nM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is derived from a preclinical study that compared the efficacy of this compound, Osimertinib, Erlotinib, and Afatinib in Ba/F3 cells transduced with various EGFR mutations.[5]
| EGFR Mutation | This compound (IC50, nM) | Osimertinib (IC50, nM) | Erlotinib (IC50, nM) | Afatinib (IC50, nM) |
| Wild-Type | >10000 | >10000 | >10000 | 105 |
| Exon 19 Deletion | 36 | 23 | 28 | 1.3 |
| L858R | 13 | 9.4 | 14 | 1.1 |
| Exon 19 Del + T790M | 6.7 | 3.5 | >10000 | 118 |
| L858R + T790M | 7.4 | 4.2 | >10000 | 127 |
| G719S | 125 | 101 | 224 | 12 |
| L861Q | 156 | 132 | 189 | 15 |
| G719S + T790M | ~100 | ~100 | >10000 | >10000 |
| L861Q + T790M | ~100 | ~100 | >10000 | >10000 |
| Exon 20 Insertion | 108 | 115 | >10000 | 1234 |
| Exon 19 Del + T790M + C797S | >10000 | >10000 | >10000 | >10000 |
| L858R + T790M + C797S | >10000 | >10000 | >10000 | >10000 |
Data sourced from Masuzawa et al., 2017.[5]
Key Observations from Preclinical Data:
-
Both this compound and Osimertinib demonstrate high potency against EGFR sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, with significantly lower IC50 values compared to first- and second-generation TKIs in the presence of T790M.[5]
-
Osimertinib showed slightly lower IC50 values and wider therapeutic windows than this compound for classic EGFR mutations with or without T790M.[5]
-
For less common mutations like G719S and L861Q, the second-generation TKI Afatinib exhibited the lowest IC50 values.[5]
-
Both this compound and Osimertinib show activity against Exon 20 insertion mutations, a known resistance mechanism to earlier generation TKIs.[5]
-
Critically, both third-generation inhibitors lose their efficacy in the presence of the C797S mutation, highlighting this as a key mechanism of acquired resistance to this class of drugs.[5]
Clinical Efficacy of this compound (First-Line Treatment)
The following data is from a phase 2, single-arm, open-label study of this compound in treatment-naive adult patients with stage IIIB/IV NSCLC harboring EGFR-activating mutations.[6]
| Efficacy Endpoint | This compound |
| Overall Response Rate (ORR) | 69% (95% CI, 53-82) |
| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-not estimable) |
| ORR in patients with baseline brain metastases | 67% (95% CI, 41-87) |
| Median PFS in patients with baseline brain metastases | 17 months (95% CI, 11-21) |
Data from Tan et al., 2022.[6]
Clinical Context: While direct head-to-head clinical trials are limited, these results demonstrate promising efficacy for this compound in the first-line setting, including significant activity in patients with brain metastases.[6] For comparison, the FLAURA trial of first-line Osimertinib reported a median PFS of 18.9 months. These data suggest that this compound has a comparable efficacy profile to other third-generation EGFR TKIs in treatment-naive patients.
Signaling Pathways and Resistance Mechanisms
The diagrams below illustrate the EGFR signaling pathway, the mechanism of action of third-generation TKIs, and the development of resistance.
Caption: EGFR signaling pathway, TKI inhibition, and resistance.
Experimental Workflow for TKI Resistance Assessment
The following diagram outlines a typical workflow for evaluating the cross-resistance profile of TKIs.
Caption: Experimental workflow for TKI resistance studies.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to assess TKI resistance.
Cell Viability Assay (e.g., MTS/XTT Assay)
This assay determines the concentration of a TKI required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
EGFR-mutant cancer cell lines (e.g., PC-9 for Exon 19 deletion, H1975 for L858R+T790M)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR TKIs (this compound, Osimertinib, etc.) dissolved in DMSO
-
MTS or XTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
TKI Treatment: Prepare serial dilutions of the TKIs in culture medium. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the TKI solutions to the respective wells. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS/XTT Addition: Add 20 µL of MTS or XTT reagent to each well.
-
Incubation and Reading: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the TKI concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This technique is used to detect the levels of total and phosphorylated proteins in the EGFR signaling pathway, providing insight into the inhibitory effects of the TKIs.
Materials:
-
EGFR-mutant cancer cell lines
-
6-well cell culture plates
-
EGFR TKIs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with TKIs at desired concentrations for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of total and phosphorylated proteins. Use a loading control like GAPDH to normalize the data.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of TKIs in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or NOD-SCID mice)
-
EGFR-mutant cancer cell lines
-
Matrigel (optional)
-
EGFR TKIs formulated for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
TKI Administration: Administer the TKI or vehicle control to the mice daily via oral gavage.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and general health of the mice.
-
Endpoint and Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors. Analyze the tumor growth curves to assess the efficacy of the TKI. Further analysis of the tumor tissue (e.g., western blotting, sequencing) can be performed to investigate the mechanism of action and resistance.
Conclusion
This compound demonstrates a preclinical and clinical profile characteristic of a potent and selective third-generation EGFR TKI, with significant activity against both sensitizing EGFR mutations and the T790M resistance mutation. Its efficacy appears comparable to that of Osimertinib in many contexts. However, like other third-generation inhibitors, this compound is ineffective against the C797S mutation, which remains a significant clinical challenge. The development of fourth-generation TKIs and combination therapies is underway to address this and other emerging resistance mechanisms. The experimental protocols provided here offer a framework for the continued investigation and comparison of novel TKIs in the pursuit of more durable cancer therapies.
References
- 1. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Successful treatment of a patient with advanced lung adenocarcinoma (EGFR-T790M and C797S cis) with lazertinib: A case report and literature review [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nazartinib Demonstrates Superior Efficacy Over Standard Chemotherapy in Preclinical Lung Cancer Models
For Immediate Release
[City, State] – [Date] – Preclinical research findings indicate that Nazartinib (formerly EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significantly greater anti-tumor activity compared to traditional chemotherapy in non-small cell lung cancer (NSCLC) xenograft models. The data, gathered from multiple independent studies, suggest a promising future for targeted therapies in cancers harboring specific genetic mutations.
This comparative guide provides a detailed analysis of the efficacy of this compound versus standard chemotherapy agents, primarily focusing on preclinical data from the NCI-H1975 human NSCLC cell line, which harbors both the EGFR L858R activating mutation and the T790M resistance mutation.
Superior Tumor Growth Inhibition with this compound
In a head-to-head comparison using the NCI-H1975 xenograft model, this compound demonstrated a clear dose-dependent inhibition of tumor growth, with higher doses leading to significant tumor regression. In contrast, paclitaxel, a standard-of-care chemotherapy agent, showed a more modest, dose-dependent reduction in tumor volume.
Table 1: Comparative Efficacy of this compound and Paclitaxel in NCI-H1975 Xenograft Model
| Treatment | Dosage | Administration Route | Tumor Growth Inhibition (T/C %)* | Tumor Regression |
| This compound (EGF816) | 10 mg/kg | Oral (p.o.) | 29% | No |
| This compound (EGF816) | 30 mg/kg | Oral (p.o.) | -61% | Yes |
| This compound (EGF816) | 50 mg/kg | Oral (p.o.) | Near complete | Yes |
| This compound (EGF816) | 100 mg/kg | Oral (p.o.) | -80% | Yes |
| Paclitaxel | 10 mg/kg | Not Specified | Dose-dependent reduction | No |
| Paclitaxel | 20 mg/kg | Not Specified | More pronounced reduction | No |
*T/C % (Treatment/Control) indicates the relative change in tumor volume. A value less than 100% indicates tumor growth inhibition, while a negative value signifies tumor regression.
Preclinical studies with other standard chemotherapy agents, such as cisplatin and carboplatin, in the NCI-H1975 model as monotherapies have shown limited efficacy, with no significant tumor regressions observed[1].
Mechanism of Action: A Targeted Approach
This compound's superior efficacy stems from its targeted mechanism of action. As a third-generation EGFR-TKI, it is specifically designed to inhibit the activity of mutant forms of the epidermal growth factor receptor, including the T790M resistance mutation that often emerges after treatment with earlier generation EGFR inhibitors. By blocking the signaling pathways that drive tumor cell proliferation and survival, this compound can induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells[2].
Chemotherapy agents like paclitaxel, on the other hand, have a broader, non-targeted mechanism, primarily by interfering with cell division, which can affect both cancerous and healthy rapidly dividing cells, leading to a different toxicity profile.
Experimental Protocols
The preclinical data presented here are derived from studies utilizing a standard xenograft mouse model. Below is a generalized experimental protocol.
Cell Line:
-
Human non-small cell lung cancer cell line NCI-H1975, which harbors EGFR L858R and T790M mutations.
Animal Model:
-
Athymic nude mice.
Tumor Implantation:
-
NCI-H1975 cells are cultured and then subcutaneously injected into the flank of the mice[3].
Treatment:
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
This compound: Administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.
-
Paclitaxel: Administered at doses of 10 and 20 mg/kg.
-
Control: Vehicle-treated group.
Efficacy Evaluation:
-
Tumor volumes are measured regularly throughout the study.
-
The primary endpoint is tumor growth inhibition, calculated as the percentage of the mean tumor volume of the treated group versus the control group (T/C %).
Conclusion
The preclinical evidence strongly supports the superior efficacy of this compound over standard chemotherapy in NSCLC models with specific EGFR mutations. The targeted nature of this compound allows for potent tumor inhibition and even regression at well-tolerated doses. These findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in patients with EGFR-mutated NSCLC[4][5]. Further research will continue to delineate the full potential of this targeted therapy in the clinical setting.
References
A Comparative Guide to Nazartinib's Activity on Less Common EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nazartinib (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its activity against less common EGFR mutations. The data presented herein is intended to offer an objective overview for researchers and drug development professionals, facilitating informed decisions in the landscape of targeted cancer therapies.
Introduction to this compound
This compound is an investigational, irreversible, third-generation EGFR-TKI designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) form of the receptor.[1][2] This selectivity is intended to reduce the toxicities associated with the inhibition of WT EGFR, a common limitation of earlier-generation TKIs.[3] this compound has shown potent inhibitory activity against the common activating mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[4][5] This guide focuses on its efficacy against less common EGFR mutations, a growing area of clinical interest.
Comparative Analysis of Preclinical Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound and other EGFR-TKIs against various cell lines engineered to express less common EGFR mutations. This data provides a quantitative comparison of their potency.
Table 1: Inhibitory Activity (IC50, nM) Against Major Uncommon EGFR Mutations
| EGFR Mutation | This compound | Osimertinib | Afatinib |
| G719S | ~100 | ~100 | Lowest IC50 |
| L861Q | ~100 | ~100 | Lowest IC50 |
| S768I | Data Not Available | 38 | 100% ORR * |
| G719S + T790M | ~100 | ~100 | - |
| L861Q + T790M | ~100 | ~100 | - |
*Data from a post-hoc analysis of clinical trials (LUX-Lung 2, 3, and 6) showing objective response rate, not a direct IC50 value.[6]
Table 2: Inhibitory Activity (IC50, nM) Against EGFR Exon 20 Insertions
| EGFR TKI | Activity against Exon 20 Insertions |
| This compound | Potent activity against some exon 20 insertions [8] |
| Osimertinib | Similar efficacy to this compound against some exon 20 insertions[5][9] |
| Poziotinib | Encouraging responses, particularly in near-loop insertions[10][11] |
| Mobocertinib | Specifically designed to inhibit EGFR exon 20 insertion mutations[12][13] |
Note: The activity of TKIs against exon 20 insertions is highly dependent on the specific location and type of the insertion.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for evaluating the efficacy of EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical activity of afatinib in patients with advanced non-small-cell lung cancer harbouring uncommon EGFR mutations: a combined post-hoc analysis of LUX-Lung 2, LUX-Lung 3, and LUX-Lung 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Characterization of the efficacies of osimertinib and this compound against cells expressing clinically relevant epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. filedn.com [filedn.com]
- 13. Discovery of mobocertinib, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Toxicity Profiles of Nazartinib and Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (formerly EGF816) and Osimertinib (AZD9291) are both third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that have demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1][2] While their efficacy is a primary consideration, a thorough understanding of their respective toxicity profiles is crucial for clinical decision-making and the development of future EGFR inhibitors. This guide provides a side-by-side comparison of the toxicity profiles of this compound and Osimertinib, supported by available clinical and preclinical data.
Mechanism of Action and Selectivity
Both this compound and Osimertinib are irreversible EGFR TKIs that selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3][4] This selectivity for mutant EGFR over WT EGFR is a key feature of third-generation inhibitors, intended to reduce the on-target toxicities, such as rash and diarrhea, that are commonly associated with earlier-generation, less selective EGFR TKIs.[4] Preclinical studies have suggested that both drugs exhibit a favorable selectivity profile, though some in vitro evidence indicates that Osimertinib may have a wider therapeutic window than this compound for classic EGFR mutations.
Clinical Toxicity Profile
The clinical safety profiles of this compound and Osimertinib have been evaluated in multiple clinical trials. The following tables summarize the most frequently reported adverse events (AEs) for each drug.
Table 1: Common Adverse Events Reported for this compound (Phase 1/2 Studies)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Dermatological | ||
| Rash (all subcategories) | 62[1] | 15[1] |
| Maculopapular Rash | 40[1] | N/A |
| Dermatitis Acneiform | 12[1] | N/A |
| Pruritus | 39[1] | N/A |
| Gastrointestinal | ||
| Diarrhea | 47[5] | N/A |
| Stomatitis | 30[1] | N/A |
| General | ||
| Fatigue | 30[1] | N/A |
| Pyrexia | 29[5] | N/A |
| Cough | 27[5] | N/A |
| Other | ||
| Pneumonia | N/A | 7[1] |
| Anemia | N/A | 6[1] |
| Dyspnea | N/A | 5[1] |
Data from the NCT02108964 Phase 1 and Phase 2 studies.[1][5]
Table 2: Common Adverse Events Reported for Osimertinib (FLAURA and AURA3 Studies)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Gastrointestinal | ||
| Diarrhea | 47-58[2][6] | <1-2.5[6] |
| Stomatitis | 29[7] | N/A |
| Nausea | 22[2] | N/A |
| Decreased Appetite | 21[2] | N/A |
| Dermatological | ||
| Rash | 40-59[2][7] | <1-2.4[8] |
| Dry Skin | 36[6] | N/A |
| Nail Toxicity (Paronychia) | 22-35[6][9] | N/A |
| Hematological | ||
| Anemia | 80[10] | N/A |
| Thrombocytopenia | 65[10] | N/A |
| Other | ||
| Hypoalbuminemia | 90[10] | N/A |
| Increased Creatinine | 60[10] | N/A |
| Interstitial Lung Disease/Pneumonitis | 3.3-3.9[11] | N/A |
| QTc Interval Prolongation | 1.1[11] | N/A |
Data from the FLAURA and AURA3 clinical trials and other supporting studies.[2][6][7][8][9][10][11]
Preclinical Toxicology Assessment
A comprehensive preclinical toxicology program is essential to characterize the safety profile of any investigational drug. While detailed proprietary protocols are not always publicly available, regulatory filings and publications provide insight into the types of studies conducted.
Osimertinib
The preclinical development of Osimertinib included a standard battery of toxicology studies.[12]
-
Safety Pharmacology: In vivo cardiac safety pharmacology studies in dogs and guinea pigs showed equivocal findings of decreased contractility.[12]
-
General Toxicology: Repeat-dose toxicity studies were conducted in rats and dogs. The observed toxicities were generally consistent with those of other EGFR inhibitors.[12]
-
Genetic Toxicology: Osimertinib was reported to be negative in a full battery of in vitro and in vivo genotoxicity assays.[12]
-
Reproductive Toxicology:
-
Fertility: Osimertinib was associated with decreased male fertility in rats, showing an increase in pre-implantation loss in untreated females mated with treated males.[12] In female rats, degeneration of corpora lutea and anestrus were observed with chronic exposure.[7]
-
Embryo-fetal Development: In rats, early administration of Osimertinib resulted in increased post-implantation loss and early embryonic death.[12] While not causing embryofetal loss when administered during organogenesis, there were equivocal findings of teratogenicity (craniofacial and lung malformations).[12]
-
-
Carcinogenicity: Formal carcinogenicity studies with Osimertinib have not been conducted.[2]
This compound
Detailed public information on the preclinical toxicology of this compound is more limited. However, it is expected that a similar comprehensive package of non-clinical safety studies was conducted to support its clinical development, in line with regulatory guidelines. Preclinical research has indicated that at doses effective against tumors, this compound treatment leads to minimal inhibition of wild-type EGFR and is well-tolerated in animal models.[3]
Experimental Protocols
Detailed experimental protocols for pivotal toxicology studies are typically found in regulatory submission documents, which are often proprietary. However, the design of these studies generally follows standardized international guidelines (e.g., OECD, ICH).
General Methodology for Preclinical Toxicology Studies:
-
Repeat-Dose Toxicity: These studies involve the daily administration of the test compound to animals (typically one rodent and one non-rodent species) for a specified duration (e.g., 28 or 90 days). Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and comprehensive histopathological examination of tissues.
-
Genetic Toxicology: A standard battery of tests is performed to assess the potential for gene mutations (e.g., Ames test), chromosomal damage (e.g., in vitro chromosome aberration test), and other genotoxic effects (e.g., in vivo micronucleus test).
-
Reproductive and Developmental Toxicology: These studies evaluate the potential effects on male and female fertility, as well as on the developing embryo and fetus. They involve dosing animals before and during mating, throughout gestation, and during lactation, with subsequent examination of reproductive performance and offspring.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition
Both this compound and Osimertinib exert their therapeutic effect by inhibiting the downstream signaling pathways activated by mutant EGFR.
Caption: Inhibition of mutant EGFR signaling by this compound and Osimertinib.
General Workflow for In Vivo Toxicology Assessment
The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicology study.
Caption: Generalized workflow for a preclinical toxicology study.
Conclusion
Both this compound and Osimertinib are effective third-generation EGFR TKIs with generally manageable safety profiles. The most common adverse events for both drugs are dermatological and gastrointestinal in nature, which is consistent with the EGFR inhibitor class. Preclinical data for Osimertinib indicates a comprehensive safety evaluation was conducted, revealing some potential effects on fertility and embryo-fetal development, which are important considerations in the clinical setting. While detailed preclinical data for this compound is less available in the public domain, its clinical safety profile appears favorable, with low-grade skin toxicity being a predominant feature.[1] Ultimately, the choice between these agents, should this compound become commercially available, will depend on a careful consideration of their efficacy, safety, and the specific clinical context of the patient.
References
- 1. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. This compound for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mascc.org [mascc.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. youtube.com [youtube.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the In Vivo Efficacy of Nazartinib and Lazertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Nazartinib (EGF816) and Lazertinib (YH25448). Both drugs are designed to target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs in non-small cell lung cancer (NSCLC).
Executive Summary
Mechanism of Action
Both this compound and Lazertinib are irreversible, third-generation EGFR-TKIs that selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][4] This selectivity is intended to reduce the toxicities associated with inhibiting WT EGFR in normal tissues.[4] They act by covalently binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, which blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[5][6]
Signaling Pathway
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by this compound and Lazertinib.
In Vivo Efficacy Data
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and Lazertinib from preclinical and clinical studies.
Preclinical Efficacy
| Drug | Animal Model | Cell Line/Tumor Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Lazertinib | Mouse Xenograft | H1975 (L858R/T790M) | 10 mg/kg | Tumor Growth Inhibition | Near-complete tumor regression (90%) | [2] |
| Lazertinib | Mouse Xenograft | H1975 (L858R/T790M) | 10 mg/kg | Median Survival | 124 days | [2] |
| Osimertinib (Comparator) | Mouse Xenograft | H1975 (L858R/T790M) | 10 mg/kg | Median Survival | 65 days | [2] |
| Lazertinib | Patient-Derived Xenograft (PDX) | YU-1092 | Not Specified | Tumor Growth Inhibition (TGI) | 158.4% (in combination with amivantamab) | [7] |
Note: Preclinical in vivo efficacy data for this compound was not sufficiently detailed in the reviewed sources to be included in this table.
Clinical Efficacy
| Drug | Clinical Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| This compound | Phase I/II (NCT02108964) | Treatment-naïve EGFR-mutant NSCLC | 150 mg QD | 67% (confirmed) | Data immature at cut-off | [3] |
| Lazertinib | LASER301 (Phase III) | Treatment-naïve EGFR-mutant advanced NSCLC | 240 mg QD | 76% | 20.6 months | [8] |
| Gefitinib (Comparator) | LASER301 (Phase III) | Treatment-naïve EGFR-mutant advanced NSCLC | 250 mg QD | 76% | 9.7 months | [8] |
| Lazertinib | LASER201 (Phase I/II) | EGFR T790M-positive NSCLC (previously treated with EGFR TKI) | 240 mg QD | 55% | 11.1 months | [2] |
| Lazertinib (Intracranial) | LASER201 (Phase I/II) | Asymptomatic CNS metastases | 240 mg QD | 86% | 26.0 months | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized methodologies based on the available literature for evaluating EGFR-TKIs.
General In Vivo Xenograft Study Protocol
A generalized workflow for assessing the in vivo efficacy of EGFR-TKIs in a xenograft mouse model is depicted below.
1. Cell Lines and Culture:
-
Human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1]
2. Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-scid) are typically used for xenograft studies to prevent rejection of human tumor cells.[9] Genetically engineered mouse models (GEMMs) that endogenously develop EGFR-mutant lung tumors are also utilized.[10]
3. Tumor Implantation and Growth:
-
A suspension of tumor cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
4. Drug Formulation and Administration:
-
The TKI is formulated in a vehicle suitable for oral administration (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80).
-
The drug is administered orally once daily at specified doses (e.g., 10 mg/kg for Lazertinib in preclinical studies).[2]
5. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2. TGI is calculated as the percentage of the mean tumor volume change in the treated group versus the control group.
-
Survival: Overall survival is monitored, and Kaplan-Meier survival curves are generated.
6. Intracranial Efficacy Models:
-
To assess efficacy against brain metastases, tumor cells are implanted intracranially.[2]
-
Drug concentration in the brain and intracranial tumors is measured to determine blood-brain barrier penetration.[2]
Conclusion
Both this compound and Lazertinib are promising third-generation EGFR-TKIs with potent activity against clinically relevant EGFR mutations. Lazertinib has a more extensive publicly available dataset demonstrating its in vivo efficacy, including superiority over a first-generation TKI and favorable intracranial activity. While preclinical in vivo data for this compound is less detailed in the available literature, early clinical data shows promising antitumor activity. The choice between these agents in a clinical or research setting would depend on a variety of factors including the specific EGFR mutation, the presence of brain metastases, and the safety profile. Further head-to-head studies would be beneficial to definitively compare the in vivo efficacy of these two drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EGFR-targeted therapy results in dramatic early lung tumor regression accompanied by imaging response and immune infiltration in EGFR mutant transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nazartinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Nazartinib (also known as EGF816), a potent, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Due to its classification as a hazardous substance, strict adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Hazard Identification and Safety Profile
This compound is classified as a hazardous chemical. All personnel handling this compound must be fully aware of its potential risks and wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[3] Key hazards associated with this compound are summarized below.
| Hazard Classification | Description | GHS Code | Source |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [3] |
| Respiratory Tract Irritation | May cause respiratory irritation. | H335 | [3] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | H400 | [4] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | H410 | [4] |
Core Disposal Principle: Regulatory Compliance
The fundamental principle for this compound disposal is that all waste must be managed through an approved and licensed hazardous waste disposal service.[4] Disposal procedures must strictly comply with all prevailing country, federal, state, and local regulations.[4][5] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash, flushed down the drain, or released into the environment. [4][6][7]
Step-by-Step Laboratory Disposal Protocol
A systematic approach is required to ensure this compound waste is properly segregated, contained, labeled, and stored prior to collection by a certified waste management vendor. The following workflow outlines the mandatory steps for researchers and laboratory staff.
Experimental Protocol for Waste Handling:
-
Segregation: At the point of generation, immediately separate all materials contaminated with this compound from the regular laboratory waste stream. This includes unused or expired compounds, stock solutions, contaminated media, plasticware, pipette tips, gloves, bench paper, and vials.[6]
-
Containment of Waste Types:
-
Solid Waste: Collect items like contaminated gloves, empty vials, and absorbent pads in a heavy-duty plastic bag. Seal the bag (e.g., with a zip-tie or knot) inside the primary containment area (such as a chemical fume hood) to minimize exposure.[8]
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental media, in a dedicated, leak-proof, and shatter-resistant container (e.g., polyethylene or coated glass).[8] The container must be clearly labeled as "Hazardous Waste: this compound."
-
Sharps Waste: Needles, syringes, and contaminated glassware must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic or chemical waste.[9]
-
-
Final Packaging and Labeling:
-
Place the sealed bags of solid waste and containers of liquid waste into a larger, rigid, secondary container designated for cytotoxic or pharmaceutical waste. These are often yellow and explicitly marked for incineration.[6][9]
-
The outer container must be clearly and securely labeled as "Hazardous Waste." The label should include the chemical name ("this compound"), relevant hazard warnings (e.g., "Toxic," "Dangerous for the Environment"), the waste accumulation start date, and the principal investigator's name and lab location.[10]
-
-
Storage: Store the sealed and labeled final waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11] Do not attempt to remove or transport the waste from the facility yourself. The waste will be collected by a licensed hazardous waste management company for final disposal, which is typically high-temperature incineration.[7][11]
Spill Management Procedures
In the event of a spill, immediate and proper cleanup is required to prevent exposure and environmental release.
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Contain and Clean:
-
For dry spills, gently cover the powder with a damp cloth or absorbent pad to avoid generating dust.[5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) and dispose of them as solid this compound waste following the protocol outlined above.[5][8]
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and efficacy of this compound (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound(EGF816)|1508250-71-2|MSDS [dcchemicals.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. onclive.com [onclive.com]
- 7. epa.gov [epa.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Pardon Our Interruption [rltinstitute.novartis.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of Nazartinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Nazartinib (EGF816), a potent, mutant-selective EGFR inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures for handling, and compliant disposal plans.
This compound is an irreversible, third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, a comprehensive safety strategy is crucial when handling this compound, particularly in its powdered form.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the required PPE for handling this compound, categorized by the level of potential exposure. These recommendations are based on established guidelines for handling potent and cytotoxic compounds.[4][5][6]
| Level of Protection | Equipment | Specifications & Rationale |
| Primary Engineering Controls | Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) | Essential for all manipulations of powdered this compound to prevent inhalation of aerosols.[7][8] |
| Hand Protection | Double Gloving with Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be chemotherapy-rated (ASTM D6978-05 compliant).[5][9] Change the outer glove immediately upon contamination and both pairs every 30-60 minutes. |
| Body Protection | Disposable, Solid-Front Gown | A disposable gown with a solid front and long sleeves protects against skin contact from spills and contamination.[4] Cuffs of the inner gloves should be tucked under the gown sleeves. |
| Eye & Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a seal around the eyes. A full-face shield should be worn over the goggles during procedures with a high risk of splashing.[5] |
| Respiratory Protection | N95 or Higher-Rated Respirator | While engineering controls are primary, a NIOSH-approved N95 or higher-rated respirator may be required based on a site-specific risk assessment, especially during spill cleanup or if engineering controls are not available. |
Operational Plan: A Step-by-Step Guide to Handling this compound
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.
1. Preparation and Designating a Work Area:
-
All handling of this compound, especially the powder form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Designate a specific area for working with this compound and clearly label it.
-
Cover the work surface with disposable, absorbent bench paper.
2. Weighing and Reconstitution:
-
When weighing powdered this compound, do so within the fume hood or BSC.
-
Use a dedicated set of spatulas and weighing papers.
-
To minimize aerosol generation, if possible, purchase pre-weighed amounts or tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.[7]
-
When reconstituting, add the solvent slowly to the powder to avoid splashing.
3. During the Experiment:
-
Always wear the full complement of PPE as detailed in the table above.
-
Handle all solutions containing this compound with the same level of caution as the powdered form.
-
Use Luer-lock syringes and needles or needleless systems to prevent accidental disconnection and spraying.[5]
4. Post-Experiment Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with this compound.
-
Wipe down the work surface of the fume hood or BSC with an appropriate deactivating agent or a detergent solution, followed by 70% ethanol.
-
Carefully remove PPE, starting with the outer gloves, followed by the gown and face protection, and finally the inner gloves. Dispose of all disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, gowns, masks), absorbent paper, weighing papers, and contaminated lab supplies. |
| Place in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory waste. | |
| Liquid Waste | Unused this compound solutions and contaminated solvents. |
| Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. | |
| Sharps Waste | Needles and syringes used for reconstitution or administration. |
| Dispose of immediately in a designated chemotherapy or hazardous sharps container. |
Mechanism of Action: this compound's Role in the EGFR Signaling Pathway
This compound is a covalent, irreversible inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation.[1][2][10] By binding to these mutant receptors, this compound blocks the downstream signaling pathways that drive cell proliferation and survival in certain cancers. The diagram below illustrates the EGFR signaling cascade and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound's point of inhibition.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
